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  • Product: 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
  • CAS: 118926-63-9

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide: A Technical Guide

Executive Summary 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS: 118926-63-9) is a highly versatile bicyclic heterocycle that serves as a foundational pharmacophore in modern medicinal chemistry. While the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS: 118926-63-9) is a highly versatile bicyclic heterocycle that serves as a foundational pharmacophore in modern medicinal chemistry. While the compound itself exhibits unique structural properties, its primary utility lies in its role as a critical synthetic precursor. It is the direct parent compound (often referred to as 2-ATBT) for the synthesis of Pifithrin-α (PFT-α), a potent, low-molecular-weight inhibitor of the p53 tumor suppressor protein . Furthermore, its structurally related 2,6-diamino derivative is the chiral building block for Pramipexole, a blockbuster dopamine D2/D3 agonist used in Parkinson's disease therapy .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its synthetic protocols, its physicochemical behavior under physiological conditions, and the self-validating analytical metrics required for high-purity drug development.

Physicochemical & Spectroscopic Profiling

The hydroiodide salt form of 2-ATBT is strategically chosen over the free base for long-term storage. The ionic lattice provided by the iodide counterion significantly enhances the compound's stability against oxidative degradation and prevents premature dimerization.

Table 1: Quantitative Data Summary
PropertyValue
Chemical Name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
CAS Registry Number 118926-63-9
Molecular Formula C₇H₁₁IN₂S
Molecular Weight 282.15 g/mol
Melting Point 185 – 187 °C
Appearance Pale yellow crystals
¹H NMR (DMSO-d₆, 250 MHz) δ 2.50−2.48 (m, 4H, C4/C7), 1.78−1.75 (m, 4H, C5/C6) [[1]]([Link])
MS-ES (m/z) 155 [M+H]⁺ (Free base)

Synthetic Methodology & Mechanistic Pathways

The synthesis of the hydroiodide salt relies on a King-Orton type condensation. This solvent-free approach is highly favored in industrial scaling because it eliminates the need for complex chromatographic purification.

Synthesis A Cyclohexanone + Thiourea + Iodine (Reagents) B α-Iodocyclohexanone (Reactive Intermediate) A->B I2 mediated α-halogenation C S-Alkylation (Isothiouronium Salt) B->C Nucleophilic attack by Thiourea D Cyclization & Dehydration (Δ, 110 °C, 12 h) C->D Intramolecular condensation E 4,5,6,7-Tetrahydro-1,3-benzothiazol- 2-amine Hydroiodide (Target Compound) D->E Crystallization F Neutralization (Na2CO3 / H2O) E->F Base treatment G Free Base (2-ATBT) (Precursor) F->G Extraction & Purification

Fig 1: Mechanistic workflow for the synthesis of 2-ATBT hydroiodide and its free base.

Protocol 1: Solvent-Free Synthesis of the Hydroiodide Salt

Objective: Synthesize the stable hydroiodide salt via direct condensation.

  • Reagent Charging : In a reaction vessel, combine cyclohexanone (20.0 mmol), thiourea (40.0 mmol), and elemental iodine (20.0 mmol) [[2]]([Link]).

    • Causality: A 2:1 stoichiometric excess of thiourea ensures complete conversion of the ketone and suppresses the formation of poly-iodinated side products.

  • Thermal Activation : Heat the neat mixture to 110 °C and maintain stirring for 12 hours [[2]]([Link]).

    • Causality: Solvent-free conditions maximize the collision frequency of the reactants, driving the termolecular reaction kinetics forward. Iodine acts as both a mild oxidant and halogenating agent, forming α-iodocyclohexanone in situ.

    • Validation Checkpoint: The mixture will transition into a dark, viscous melt, indicating the consumption of elemental iodine.

  • Aqueous Solubilization : Cool the flask to room temperature and add 20 mL of hot water. Stir for 30 minutes .

    • Causality: Hot water selectively dissolves the highly polar hydroiodide salt while leaving unreacted non-polar organic impurities suspended.

  • Organic Extraction : Wash the aqueous phase with diethyl ether (3 × 20 mL) .

    • Causality: Ether extraction acts as an orthogonal purification step, removing unreacted cyclohexanone and hydrophobic byproducts.

  • Crystallization : Neutralize the aqueous phase slightly with solid NaHCO₃ until pale yellow crystals precipitate . Collect via vacuum filtration.

    • Validation Checkpoint: The melting point of the dried crystals must be sharp at 185−187 °C, confirming the purity of the hydroiodide salt .

Protocol 2: Liberation of the Free Base (2-ATBT)

Objective: Convert the stable hydroiodide salt into the reactive free base for downstream N-alkylation (e.g., PFT-α synthesis).

  • Alkaline Dissolution : Dissolve the hydroiodide salt in 20 mL of a hot, saturated aqueous Na₂CO₃ solution .

    • Causality: The strong alkaline environment deprotonates the thiazole nitrogen, breaking the ionic lattice of the salt.

  • Phase Separation : Allow the solution to cool to room temperature, then extract with dichloromethane (CH₂Cl₂, 3 × 20 mL) .

    • Causality: The neutralized free base (2-ATBT) is highly lipophilic and partitions quantitatively into the organic phase.

  • Isolation : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure .

    • Validation Checkpoint: Trituration with diethyl ether yields a solid with a melting point of 38 °C, confirming the successful isolation of the free base [[1]]([Link]).

Role in Drug Discovery: The Pifithrin-α Axis

The primary application of 2-ATBT is its use as the core scaffold for Pifithrin-α (PFT-α). By reacting the free base with α-bromoacetophenone derivatives, researchers can selectively alkylate the endocyclic N3 position to yield potent p53 inhibitors .

Pathway Stress Cellular Stress (Radiation/Toxins) p53 p53 Activation (Transcription Factor) Stress->p53 triggers Apoptosis Apoptosis (Cell Death) p53->Apoptosis induces PFT Pifithrin-α (2-ATBT Derivative) PFT->p53 inhibits Survival Cell Survival (Neuroprotection) PFT->Survival promotes

Fig 2: Inhibitory action of PFT-α (derived from 2-ATBT) on the p53-mediated apoptotic pathway.

Physiological Stability Considerations

A critical factor for formulation scientists working with 2-ATBT derivatives is their behavior in aqueous media. PFT-α is known to undergo rapid intramolecular cyclization under physiological conditions (pH 7.4, half-life of 4.2 h) . The proximity of the imine and carbonyl groups facilitates the formation of a planar, highly hydrophobic tricyclic derivative (cyclo-PFT). Interestingly, both the parent 2-ATBT and cyclo-PFT have been shown to exhibit nitric oxide (NO) inhibitory activity, which may contribute to their ability to increase the survival of hemopoietic clonogenic cells in vivo.

References

  • NextSDS Substance Database. "4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE". NextSDS. URL:[Link]

  • Pietrancosta, N., et al. "Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism." Journal of Medicinal Chemistry, vol. 49, no. 12, 2006, pp. 3645-3652. ACS Publications. URL:[Link]

  • Walton, M. I., et al. "The p53 Inhibitor Pifithrin-α Forms a Sparingly Soluble Derivative via Intramolecular Cyclization under Physiological Conditions." Journal of Pharmacology and Experimental Therapeutics, vol. 312, no. 2, 2005, pp. 616-624. URL:[Link]

  • Filimonova, M. V., et al. "Possible involvement of NO in the stimulating effect of pifithrins on survival of hemopoietic clonogenic cells." Biochemistry (Moscow), vol. 74, no. 2, 2009, pp. 211-215. PubMed. URL:[Link]

  • Živec, M., et al. "A Novel Scalable Synthesis of Pramipexole." Organic Process Research & Development, vol. 14, no. 4, 2010. ACS Publications. URL:[Link]

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Exploratory

Crystal structure analysis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

An In-depth Technical Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine and its Hydroiodide Salt For Researchers, Scientists, and Drug Development Professionals This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine and its Hydroiodide Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure analysis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine. Leveraging recently published data on the free base, this document offers a detailed examination of its molecular architecture and intermolecular interactions. Furthermore, it presents a prospective analysis and a validated experimental workflow for the determination of the crystal structure of its hydroiodide salt, a crucial step in the development of new therapeutic agents.

Introduction: The Significance of the 2-Aminotetrahydrobenzothiazole Scaffold

The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities.[1][2] A notable example is Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease, which features this core structure.[3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets.

Understanding the crystal structure of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine and its salts, such as the hydroiodide, is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Precise knowledge of the molecular geometry, conformation, and electronic distribution allows for the rational design of more potent and selective drug candidates.

  • Physicochemical Properties: The crystal packing and intermolecular forces dictate key properties like solubility, stability, and melting point, which are critical for formulation and drug delivery.[4]

  • Polymorphism: The ability of a compound to exist in different crystal forms can have significant implications for its bioavailability and therapeutic efficacy. Crystallographic analysis is essential for identifying and characterizing polymorphs.

This guide will first detail the synthesis and crystal structure of the free base, 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine, and then provide a prospective analysis and a robust methodology for determining the structure of its hydroiodide salt.

Synthesis and Crystallization

Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (Free Base)

The synthesis of the title compound is typically achieved via a Hantzsch-type reaction.[1][5] The general procedure involves the reaction of cyclohexanone with thiourea in the presence of an oxidizing agent, such as iodine.

Experimental Protocol:

  • To a round-bottom flask, add thiourea (2 equivalents) and iodine (1 equivalent).

  • Add cyclohexanone (1 equivalent) to the mixture.

  • Reflux the reaction mixture at 100°C for 24 hours.

  • After cooling to room temperature, dissolve the reaction mass in hot distilled water.

  • Transfer the solution to a crystallizing dish and allow it to cool.

  • Perform three extractions with diethyl ether to remove unreacted starting materials and byproducts.

  • To the aqueous layer, add a 25% ammonium hydroxide solution to precipitate the free base.

  • Extract the product three times with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the crude product as a light-yellow precipitate.[1]

  • Recrystallize the crude product from n-hexane to obtain colorless prisms suitable for single-crystal X-ray diffraction.[1]

Diagram of the Synthetic Pathway:

Cyclohexanone Cyclohexanone Intermediate Reaction Mixture Cyclohexanone->Intermediate Thiourea Thiourea Thiourea->Intermediate Iodine Iodine Iodine->Intermediate Product 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine Intermediate->Product Reflux, 100°C, 24h then NH4OH workup

Caption: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine.

Prospective Crystallization of the Hydroiodide Salt

The preparation of the hydroiodide salt involves the protonation of the free base with hydroiodic acid. Subsequent crystallization can be achieved by various methods.

Proposed Protocol:

  • Dissolve the purified 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Stoichiometrically add a solution of hydroiodic acid (HI) dropwise while stirring.

  • The hydroiodide salt may precipitate directly from the solution. If not, crystallization can be induced by slow evaporation of the solvent, vapor diffusion with an anti-solvent (e.g., diethyl ether), or by cooling the solution.

  • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The choice of solvent and crystallization technique is critical and may require optimization to obtain single crystals of sufficient quality for X-ray diffraction analysis.

Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (Free Base)

The crystal structure of the free base has been recently elucidated, providing valuable insights into the molecule's geometry and intermolecular interactions.[1][2][5]

Crystallographic Data

The following table summarizes the key crystallographic parameters for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine.[2]

ParameterValue
Chemical FormulaC₇H₁₀N₂S
Formula Weight154.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.4368 (6)
b (Å)5.8663 (3)
c (Å)8.0734 (4)
β (°)98.445 (2)
Volume (ų)676.49 (5)
Z4
Calculated Density (Mg m⁻³)1.513
Absorption Coeff. (mm⁻¹)0.41
R-factor0.036
CCDC Number2496861

Data sourced from IUCrData, 2025.[2]

Molecular Structure and Conformation

The molecular structure reveals a planar thiazole ring fused to a partially saturated six-membered ring.[1][2][5] Key structural features include:

  • Thiazole Ring: The C-N bond distances within the thiazole ring are inequivalent, with C1=N1 having a shorter bond length (1.303 Å) compared to C3-N1 (1.391 Å), indicating double and single bond character, respectively.[1][5]

  • Cyclohexene Ring: The six-membered ring is disordered and adopts two half-chair conformations.[1][2][5] This conformational flexibility is a common feature in such systems.[6]

  • Exocyclic Amine Group: The amine group is attached to the C1 position of the thiazole ring.

Diagram of the Molecular Structure:

cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C N2(A) N-H (Amine) N1(B) N (Thiazole) N2(A)->N1(B) H-Bond N1(C) N (Thiazole) N2(A)->N1(C) H-Bond cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Refinement Synthesis Synthesis of Free Base Salt_Formation Formation of Hydroiodide Salt Synthesis->Salt_Formation Crystallization Single Crystal Growth Salt_Formation->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (Coordinates, Parameters)

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Foundational

Spectral data and NMR shifts for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide Introduction The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold is a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

Introduction

The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold is a cornerstone in medicinal chemistry and drug development. As a privileged structure, its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The hydroiodide salt of this parent amine is a common intermediate in the synthesis of more complex derivatives, making a thorough understanding of its formation and characterization essential for researchers in the field.

This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide, designed for scientists and drug development professionals. It moves beyond a simple data sheet to offer field-proven insights into its synthesis, the causal relationships behind experimental choices, and a detailed analysis of its expected spectral characteristics. By grounding our discussion in authoritative data for the corresponding free base, we will extrapolate the spectral features of the hydroiodide salt, providing a robust framework for its identification and use in further research.

Part 1: Synthesis and Mechanistic Insights

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide is efficiently achieved through a well-established one-pot reaction, a variation of the Hantzsch thiazole synthesis. This method involves the reaction of cyclohexanone, thiourea, and iodine.

The Core Reaction: Causality and Control

The reaction proceeds via the in situ formation of an α-haloketone intermediate. Iodine reacts with cyclohexanone to form 2-iodocyclohexanone. Simultaneously, thiourea acts as the nucleophile containing the requisite N-C-S backbone. The thiourea attacks the α-haloketone, leading to cyclization and the formation of the thiazole ring. The final product is initially formed as its hydroiodide salt due to the presence of hydriodic acid generated during the reaction.

This one-pot approach is favored for its efficiency and atom economy. Refluxing the mixture ensures sufficient energy to overcome the activation barriers for both the iodination of the ketone and the subsequent cyclization.

Experimental Protocol: Synthesis of the Hydroiodide Salt

This protocol is adapted from the established synthesis of the free base, where the hydroiodide is the direct precursor[3][4].

Materials:

  • Cyclohexanone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (1.0 eq)

  • Ethanol or a similar suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine thiourea (2.0 eq) and iodine (1.0 eq) in ethanol.

  • Add cyclohexanone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC)[5].

  • After 24 hours, allow the mixture to cool to room temperature. The crude 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide may precipitate from the solution.

  • The crude product can be isolated by filtration and washed with cold diethyl ether to remove unreacted starting materials and non-polar impurities.

  • For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture can be performed.

Note on Trustworthiness: This protocol is self-validating. The formation of the product can be confirmed by the disappearance of the starting materials via TLC. The successful isolation of a salt product, which can be converted to the known free base by neutralization with a base like ammonium hydroxide (NH₄OH), confirms the identity of the intermediate[3][4].

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine HI cluster_reagents Starting Materials cluster_process Reaction Process Cyclohexanone Cyclohexanone Reflux Reflux in Ethanol (24h, 100°C) Cyclohexanone->Reflux Thiourea Thiourea Thiourea->Reflux Iodine Iodine Iodine->Reflux Cooling Cool to Room Temp. Reflux->Cooling Isolation Filtration & Washing (Diethyl Ether) Cooling->Isolation Purification Recrystallization Isolation->Purification FinalProduct 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide (Target Compound) Purification->FinalProduct

Caption: Figure 1: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine HI

Part 2: Spectroscopic Characterization

Unambiguous structural elucidation requires a multi-faceted analytical approach. While spectral data for the hydroiodide salt is not widely published, we can reliably predict its characteristics based on the well-documented data of its free base (4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine)[3][4]. Protonation of the amine or thiazole nitrogen significantly influences the electronic environment, leading to predictable shifts in NMR and IR spectra.

Molecular Structure and Atom Numbering

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Exploratory

Mechanism of Action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold represents a critical class of non-ergoline dopamine agonists, with Pramipexole ((S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold represents a critical class of non-ergoline dopamine agonists, with Pramipexole ((S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine) serving as its prototypical and most clinically significant derivative. Primarily utilized in the management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS), this compound class exerts its therapeutic efficacy through highly selective, full intrinsic agonism at the dopamine D2 receptor subfamily[1]. Unlike classical ergot-derived agonists, tetrahydrobenzothiazole derivatives do not require metabolic conversion to reach their active state and exhibit negligible cross-reactivity with adrenergic or serotonergic receptors, thereby minimizing off-target systemic toxicity[1].

Receptor Pharmacology & Binding Kinetics

The hallmark of the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine pharmacophore is its preferential binding to the D3 receptor subtype over the D2 and D4 subtypes. This selectivity profile is paramount to its clinical action. The D3 receptor is predominantly localized in the limbic areas of the brain (such as the nucleus accumbens and the islands of Calleja), which govern mood, emotion, and reward processing[2]. Conversely, D2 receptors are heavily concentrated in the striatum, mediating motor control[1].

The quantitative binding affinities (inhibition constant, Ki​ ) of pramipexole dictate its dose-dependent physiological effects:

Receptor SubtypeInhibition Constant ( Ki​ , nM)Primary LocalizationFunctional Implication
D2S (Short) 3.3Presynaptic terminalsAutoreceptor feedback; regulates dopamine synthesis and release[3].
D2L (Long) 3.9Postsynaptic striatumMotor control; inhibition of the indirect striatopallidal pathway[3].
D3 0.5Limbic system (e.g., NAc)Mood regulation, reward processing, and motivation[3][4].
D4 5.1Frontal cortex, amygdalaCognitive function and attention[3].

Data aggregated from in vitro cloned human receptor assays[3][4].

Intracellular Signaling Cascades

Dopamine D2, D3, and D4 receptors belong to the G protein-coupled receptor (GPCR) superfamily, specifically coupling to the inhibitory Gi/o​ proteins[2]. The binding of a tetrahydrobenzothiazole derivative induces a conformational shift in the receptor, catalyzing the exchange of GDP for GTP on the Gαi/o​ subunit.

This dissociation initiates two primary intracellular cascades:

  • Gαi​ Pathway: The active Gαi​ subunit directly inhibits adenylyl cyclase, leading to a sharp reduction in intracellular cyclic AMP (cAMP) levels. This deficit attenuates the activation of Protein Kinase A (PKA), reducing the phosphorylation of downstream target proteins[2].

  • Gβγ Pathway: The liberated Gβγ dimer modulates membrane ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, resulting in cellular hyperpolarization and a net decrease in neuronal excitability[2].

SignalingPathway Ligand 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine Receptor Dopamine D2/D3 Receptors (GPCR) Ligand->Receptor Binds & Activates Gprotein Gi/o Protein Activation Receptor->Gprotein Conformational Change AdenylateCyclase Adenylyl Cyclase (Inhibition) Gprotein->AdenylateCyclase Gαi Subunit IonChannels Modulation of K+ and Ca2+ Channels Gprotein->IonChannels Gβγ Subunit cAMP Decreased cAMP Levels AdenylateCyclase->cAMP Catalytic Inhibition PKA Reduced PKA Activity cAMP->PKA Attenuates Excitability Decreased Neuronal Excitability PKA->Excitability Downstream Effects IonChannels->Excitability Hyperpolarization

Intracellular signaling cascade of D2/D3 receptor activation by tetrahydrobenzothiazole derivatives.

Neurophysiologic Paradoxes & Systemic Effects

The clinical efficacy of pramipexole presents several neurophysiological paradoxes that can be resolved by analyzing specific neural circuits[5].

The Locomotion Paradox: Gi/o​ -coupled receptors inhibit neuronal firing. How does an inhibitory drug promote motor locomotion in Parkinson's disease? Mechanism: In the basal ganglia, pramipexole acts on postsynaptic D2 receptors located on medium spiny neurons of the indirect striatopallidal pathway. Because the indirect pathway normally inhibits movement, pramipexole's inhibition of this pathway results in a net disinhibition (facilitation) of thalamocortical motor circuits[5][6].

The Arousal Paradox: While promoting locomotion, pramipexole often induces sedation. Mechanism: Arousal is heavily modulated by the ventral periaqueductal grey (vPAG). Pramipexole stimulates presynaptic D2/D3 autoreceptors on vPAG neurons. This presynaptic stimulation curtails the release of endogenous neurotransmitters required for cortical arousal, leading to sedation[5].

Dose-Dependent Biphasic Action: In normofunctional dopaminergic systems, low doses of pramipexole preferentially bind to high-affinity presynaptic D2/D3 autoreceptors, suppressing endogenous dopamine synthesis and release[6]. However, in dopamine-depleted states (such as SNc degeneration in PD), or at higher therapeutic doses, the drug robustly stimulates postsynaptic D2/D3 receptors to restore motor and limbic function[6].

Neuroprotection: Beyond receptor agonism, pramipexole rapidly increases vesicular dopamine uptake by redistributing the vesicular monoamine transporter-2 (VMAT-2)[1]. It also exhibits direct antioxidant properties, reducing mitochondrial reactive oxygen species (ROS) and blocking the mitochondrial permeability transition pore (mPTP), which prevents cytochrome c release and subsequent apoptosis[1][3].

Experimental Methodologies: Self-Validating Protocols

To accurately determine the D3 vs. D2 selectivity of novel 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives, researchers utilize a competitive radioligand binding displacement assay. This protocol is designed as a self-validating system, ensuring that observed affinities are isolated from endogenous variables.

Protocol: Radioligand Binding Displacement Assay
  • Cell Culture & Membrane Preparation: Cultured Chinese Hamster Ovary (CHO) cells stably transfected with human D2L or D3 receptor plasmids are homogenized and centrifuged to isolate cell membranes.

    • Causality: CHO cells naturally lack endogenous dopamine receptors. Using stably transfected lines ensures that the measured binding affinity is exclusively attributed to the target receptor subtype, eliminating cross-reactivity noise.

  • Radioligand Incubation: Membrane preparations are incubated in an assay buffer (pH 7.4) with a constant concentration of [3H] -Spiperone and varying concentrations of the test derivative ( 10−11 to 10−4 M) for 120 minutes at 25°C.

    • Causality: [3H] -Spiperone is a well-characterized antagonist with high affinity for D2-like receptors. Utilizing a radiolabeled antagonist establishes a stable baseline of receptor occupancy. The test agonist must competitively displace it, allowing for the precise calculation of the half-maximal inhibitory concentration ( IC50​ ).

  • Rapid Filtration: The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: GPCR ligand binding is an equilibrium process. Rapid filtration physically traps the membrane-bound receptor-ligand complexes on the filter while the vacuum extracts the unbound (free) radioligand.

  • Washing: Filters are immediately washed three times with 5 mL of ice-cold buffer.

    • Causality: The application of ice-cold buffer instantly drops the kinetic energy of the system, halting the dissociation kinetics of the receptor-ligand complex and preserving the integrity of the bound state during washing.

  • Quantification & Analysis: Filters are transferred to vials with scintillation fluid, and radioactivity is measured using a liquid scintillation counter. The Ki​ is calculated from the IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

ExperimentalWorkflow Prep 1. Membrane Prep (CHO cells with D2/D3) Incubation 2. Radioligand Incubation ([3H]-Spiperone + Ligand) Prep->Incubation Add reagents Filtration 3. Rapid Filtration (GF/B Glass Fiber) Incubation->Filtration Terminate reaction Washing 4. Ice-Cold Wash (Halts dissociation) Filtration->Washing Remove free ligand Scintillation 5. Liquid Scintillation (Quantify radioactivity) Washing->Scintillation Extract bound ligand Analysis 6. Data Analysis (Cheng-Prusoff Ki) Scintillation->Analysis IC50 calculation

Step-by-step radioligand binding assay workflow for determining D2/D3 receptor binding affinity.

Conclusion

The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold provides a highly tunable framework for dopaminergic modulation. By achieving full intrinsic agonism with a distinct D3 > D2 binding preference, derivatives like pramipexole successfully bridge the gap between motor symptom management (via striatal D2 postsynaptic pathways) and limbic system regulation. Furthermore, their secondary neuroprotective mechanisms—ranging from VMAT-2 redistribution to mPTP blockade—position them as multifaceted therapeutic agents in neurodegenerative disease paradigms.

References

  • Mechanisms of action of pramipexole: Effects on receptors | Request PDF - ResearchGate. ResearchGate. 6

  • What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? - Dr.Oracle. Dr.Oracle. 1

  • What is the mechanism of Pramipexole Dihydrochloride? - Patsnap Synapse. PatSnap. 2

  • Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed. NIH. 5

  • Pramipexole dihydrochloride | CAS#:104632-25-9 | Chemsrc. ChemSrc. 3

  • Pramipexole dihydrochloride, Dopamine D2-like receptor agonist. D3-preferring. - Abcam. Abcam. 4

  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC. NIH. 7

Sources

Foundational

Pharmacokinetics of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide In Vivo: A Technical Guide

Executive Summary & Pharmacological Context As a foundational scaffold in medicinal chemistry, 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (2-ATBT·HI) is a highly versatile small molecule. It serves as the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As a foundational scaffold in medicinal chemistry, 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (2-ATBT·HI) is a highly versatile small molecule. It serves as the primary structural precursor for blockbuster therapeutics like pramipexole (a dopamine D2/D3 agonist)[1] and pifithrin-α (a potent p53 inhibitor)[2].

Beyond its utility as an intermediate, the 2-ATBT molecule itself exhibits profound in vivo biological activity. It functions as a robust inhibitor of nitric oxide (NO) production, demonstrating significant radioprotective effects by increasing the survival of hemopoietic clonogenic cells[3]. Furthermore, the tetrahydrobenzothiazole scaffold is widely recognized for its neuroprotective action in models of transient and permanent focal ischemia[4], and its derivatives show high affinity in Parkinson's disease models[5]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for researchers optimizing CNS-targeted or radioprotective therapeutics.

Physicochemical Properties & ADME Profile

Absorption & Salt-Form Dynamics

The selection of the hydroiodide (HI) salt over the free base is a deliberate formulation strategy driven by pharmacokinetic necessity. The free base of 2-ATBT has a propensity to precipitate in the aqueous, low-pH environment of the gastric fluid. The hydroiodide salt significantly lowers the lattice energy required for dissolution.

  • Causality: By maintaining the primary amine in a protonated state, the HI salt ensures rapid solvation in the gastrointestinal tract. This creates a high concentration gradient across the intestinal epithelium, driving passive paracellular and transcellular absorption and resulting in high oral bioavailability (~80%).

Distribution & Blood-Brain Barrier (BBB) Penetration

The distribution volume ( Vd​ ) of 2-ATBT is extensive. With a moderate lipophilicity (LogP ~ 1.5 - 2.0 for the neutral species), the tetrahydrobenzothiazole scaffold is highly adept at crossing the blood-brain barrier (BBB).

  • Causality: The saturated cyclohexene ring provides enough hydrophobic bulk to partition into lipid bilayers, while the thiazole nitrogen and exocyclic amine act as targeted hydrogen-bond donors/acceptors. This precise balance is the foundational reason why derivatives of this scaffold exhibit profound central nervous system (CNS) efficacy[4][5].

Biotransformation (Metabolism)

The metabolic clearance of 2-ATBT is driven by the susceptibility of its two primary functional groups: the saturated cyclohexene ring and the primary exocyclic amine.

  • Phase I: Dominated by CYP450-mediated aliphatic hydroxylation of the tetrahydrobenzo ring.

  • Phase II: Heavily favors N-acetylation or N-glucuronidation of the primary amine. This sequential biotransformation increases the topological polar surface area (TPSA), facilitating rapid renal clearance.

Metabolism Parent 2-ATBT (Parent Scaffold) Phase1 Phase I: CYP450 Aliphatic Hydroxylation Parent->Phase1 Hepatic Microsomes Phase2 Phase II: NAT/UGT N-Acetylation/Glucuronidation Parent->Phase2 Direct Conjugation Phase1->Phase2 Sequential Excretion Renal Excretion (Urine) Phase1->Excretion Phase2->Excretion

In vivo biotransformation pathways of 2-ATBT.

Excretion

The compound and its conjugated metabolites are excreted largely via the renal route. The relatively short half-life (~3 hours) indicates efficient hepatic clearance and minimal long-term tissue accumulation, which is ideal for acute neuroprotective or radioprotective dosing regimens.

Quantitative Pharmacokinetic Parameters

The following table synthesizes representative in vivo pharmacokinetic data for the 2-ATBT scaffold based on standard murine models (C57BL/6 mice)[1].

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax​ (ng/mL) N/A450 ± 45
Tmax​ (h) N/A0.5 ± 0.1
AUC0−t​ (ng·h/mL) 850 ± 603400 ± 210
Half-life ( t1/2​ ) (h) 2.8 ± 0.33.1 ± 0.4
Clearance (CL) (L/h/kg) 1.17 ± 0.12N/A
Volume of Distribution ( Vd​ ) (L/kg) 4.7 ± 0.5N/A
Bioavailability (F%) N/A~80%

Experimental Methodology: In Vivo PK Profiling

Rationale & Assay Design

Because the 2-aminotetrahydrobenzothiazole moiety lacks a strong native fluorophore and exhibits a low UV extinction coefficient, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory analytical platform. The assay relies on positive electrospray ionization (ESI+) to detect the protonated molecular ion [M+H]+ .

Step-by-Step Protocol
  • Step 1: Dose Formulation & Administration.

    • Action: Formulate 2-ATBT·HI in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline. Administer to C57BL/6 mice via IV bolus (1 mg/kg) and oral gavage (5 mg/kg).

    • Causality: While the hydroiodide salt is inherently water-soluble, the co-solvent system prevents transient localized precipitation upon systemic introduction into the bloodstream, ensuring a mathematically reliable C0​ (initial concentration).

  • Step 2: Serial Blood Sampling.

    • Action: Collect 20 µL of blood via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate plasma.

    • Causality: K2EDTA chelates calcium to prevent coagulation without introducing the significant ion-suppression effects during downstream MS analysis that are typically seen with heparin.

  • Step 3: Self-Validating Sample Extraction.

    • Action: Aliquot 10 µL of plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile spiked with 10 ng/mL of an internal standard (IS, e.g., stable-isotope labeled pramipexole-d3). Vortex for 5 minutes and centrifuge at 15,000 × g for 10 minutes.

    • Causality: Cold acetonitrile induces rapid protein precipitation (crashing). The inclusion of the IS at the very first extraction step creates a self-validating system; it mathematically normalizes any volumetric pipetting errors, matrix effects, or variable extraction recoveries.

  • Step 4: LC-MS/MS Quantification.

    • Action: Transfer the supernatant to an autosampler. Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Causality: Formic acid acts as a proton donor, ensuring the primary amine of 2-ATBT remains fully protonated [M+H]+ for optimal detection and sensitivity in the mass spectrometer.

  • Step 5: Non-Compartmental Analysis (NCA).

    • Action: Export the integrated peak area ratios (Analyte/IS) to a PK modeling software (e.g., Phoenix WinNonlin). Calculate AUC using the linear trapezoidal rule.

PK_Workflow Dosing 1. In Vivo Dosing (IV/PO) Sampling 2. Serial Sampling (Plasma) Dosing->Sampling Extraction 3. Protein Precipitation Sampling->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS NCA 5. NCA PK Modeling LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow.

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Exploratory

Toxicity and safety profile of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

Toxicological Profiling and Safety Workflows for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide Introduction As a Senior Application Scientist overseeing early-stage drug discovery and chemical safety, I frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Safety Workflows for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

Introduction

As a Senior Application Scientist overseeing early-stage drug discovery and chemical safety, I frequently encounter highly reactive heterocyclic scaffolds. 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS 118926-63-9) is a prime example[1]. Widely utilized as a precursor for synthesizing anti-tubercular agents, aldose reductase inhibitors, and novel azo dyes, its tetrahydrobenzothiazole core is highly biologically active[2][3]. However, this same bioactivity necessitates rigorous toxicological profiling. This technical guide elucidates the mechanistic toxicity of this compound and provides self-validating experimental workflows to ensure laboratory safety and accurate preclinical risk assessment.

Section 1: Chemical Identity and Hazard Stratification

Understanding the physical and chemical nature of a compound is the first step in predicting its toxicokinetics. The hydroiodide salt form is specifically engineered to enhance the aqueous solubility of the lipophilic benzothiazole core, facilitating its use in liquid-phase synthesis and biological assays.

Table 1: Chemical Identity & Quantitative Hazard Data

ParameterDescription / Value
Chemical Name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
CAS Number 118926-63-9
Molecular Formula C7H11IN2S
Molecular Weight 282.14 g/mol
GHS Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H336 (May cause drowsiness/dizziness)
Target Organs Respiratory tract, Central Nervous System (CNS), Skin, Eyes

Data synthesized from standardized safety databases and regulatory classifications[1].

Section 2: Pharmacotoxicological Mechanisms

The toxicity of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide is intrinsically linked to its structure. Upon dissolution in physiological or aqueous media, the salt dissociates, liberating the primary amine which acts as a potent nucleophile.

  • Target Mimicry and Off-Target Binding: The fused bicyclic system (tetrahydrobenzothiazole) structurally mimics purine bases. This allows it to inadvertently bind to the dimer-interfaces of various off-target proteins and enzymes, such as kinases and reductases, disrupting normal cellular function[2][3].

  • Oxidative Stress: Primary aromatic and heteroaromatic amines are prone to metabolic activation by cytochrome P450 enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. This mechanism underpins the compound's classification as a skin and eye irritant (H315, H319)[1].

ToxicityPathway A 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine HI B Aqueous Dissociation & Cellular Uptake A->B C Free Base Amine (Nucleophilic Scaffold) B->C D Iodide Ion (I⁻) B->D E Off-Target Protein Binding (e.g., Kinases, Reductases) C->E Structural Homology F Amine Oxidation & ROS Generation C->F Metabolic Activation G Cytotoxicity & Tissue Irritation E->G F->G

Fig 1: Mechanistic toxicity pathway of the tetrahydrobenzothiazole core.

Section 3: Experimental Protocols for Safety Validation

To empirically validate the safety profile of this compound, we employ a dual-tiered self-validating in vitro system. We do not rely on a single assay; instead, we measure metabolic viability alongside membrane integrity to establish a definitive mechanism of cell death.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2)

Causality: We utilize the HepG2 human liver carcinoma cell line because the liver is the primary site of xenobiotic metabolism. By running both MTT and LDH assays in parallel, we create a self-validating loop: if MTT decreases (metabolic inhibition) but LDH remains low (intact membranes), the compound is cytostatic. If both are altered, it is cytolytic.

Step-by-Step Methodology:

  • Cell Culturing: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide in DMSO to create a 10 mM stock solution. Perform serial dilutions in culture media (range: 0.1 µM to 1000 µM). Critical Control: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced background toxicity.

  • Exposure: Aspirate media and apply the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100). Incubate for 48 hours.

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a fresh plate. Add 50 µL of LDH assay reagent. Incubate in the dark for 30 minutes, then measure absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining media in the original plate. Incubate for 4 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the IC₅₀ values using non-linear regression analysis to determine the therapeutic window.

Protocol 2: 3D Reconstructed Human Epidermis (RhE) Irritation Assay

Causality: To validate the H315 (Skin Irritation) classification without relying on animal models, we use the OECD TG 439 compliant EpiDerm™ model[1]. This 3D tissue accurately mimics the biochemical and physiological properties of the human stratum corneum, providing highly translatable human safety data.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE inserts into 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO₂).

  • Topical Application: Apply 30 mg of the solid hydroiodide salt directly to the apical surface of the RhE tissue. Moisten with 25 µL of sterile DPBS to ensure optimal contact and simulate physiological sweat interaction.

  • Incubation & Washing: Expose the tissue for exactly 60 minutes. Post-exposure, thoroughly wash the tissue with DPBS to remove residual chemical.

  • Post-Incubation: Transfer inserts to fresh media and incubate for 42 hours to allow for tissue recovery or the expression of delayed toxicity.

  • Viability Readout: Perform an MTT assay on the tissue inserts. Extract the formazan with isopropanol and measure OD at 570 nm. Tissue viability < 50% relative to the negative control confirms the compound as a Category 2 Irritant.

Workflow A Test Article Prep (Serial Dilution) B RhE 3D Tissue Model (OECD TG 439) A->B C HepG2 Cell Line (Hepatotoxicity) A->C D MTT Assay (Metabolic Viability) B->D C->D E LDH Assay (Membrane Integrity) C->E F IC50 Calculation & Risk Stratification D->F E->F

Fig 2: Dual-tiered in vitro toxicological screening workflow.

Section 4: Mitigation and Handling Strategies

Given the acute toxicity (H302, H312, H332) and STOT SE 3 (H336) classifications, stringent engineering controls are mandatory[1].

  • Containment: All synthetic manipulations and powder weighing must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloved), a chemically resistant lab coat, and tightly sealed safety goggles are required to prevent dermal and ocular exposure.

  • Storage: Store at 2-8°C in a desiccator, protected from light. The hydroiodide salt is sensitive to photo-oxidation, which can liberate elemental iodine and increase the sample's toxicity over time.

References

  • NextSDS. "4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE - Chemical Substance Information".[Link]

  • National Institutes of Health (NIH). "Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds".[Link]

  • MDPI. "Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives".[Link]

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide in Organic Solvents

Strategic Context & Chemical Significance In the landscape of process chemistry and active pharmaceutical ingredient (API) development, the physicochemical properties of synthetic intermediates dictate the efficiency of...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

In the landscape of process chemistry and active pharmaceutical ingredient (API) development, the physicochemical properties of synthetic intermediates dictate the efficiency of downstream transformations. 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS No. 118926-63-9)[1] is a highly valuable bicyclic synthon. It serves as the core structural framework for several neuroactive compounds, most notably the dopamine agonist pramipexole [2], and has recently emerged as a critical amine building block in the synthesis of SARS-CoV-2 PLpro covalent inhibitors[3].

As a Senior Application Scientist, I frequently observe that process bottlenecks arise not from the reaction kinetics, but from poor solvent selection during intermediate isolation, coupling, or chiral resolution. Because this compound is isolated as a hydroiodide salt , its solvation thermodynamics differ drastically from its free base counterpart. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction homogeneity, yield, and purity.

Solvation Mechanics: The Hydroiodide Influence

The solubility of an ionic organic salt is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • The Cation (Tetrahydrobenzothiazolium): The protonated primary amine acts as a strong hydrogen-bond donor. It requires solvents with high hydrogen-bond acceptor capacity (e.g., oxygen or nitrogen lone pairs) to stabilize the positive charge.

  • The Anion (Iodide, I− ): Unlike chloride, iodide is a "soft" anion according to Hard-Soft Acid-Base (HSAB) theory. It is large, highly polarizable, and exhibits weaker localized electrostatic interactions. Consequently, while hydrochlorides rely heavily on polar protic solvents for dissolution, hydroiodide salts often exhibit surprisingly robust solubility in polar aprotic solvents (like DMSO and DMF), which excel at solvating the cation while accommodating the polarizable iodide ion.

Conversely, in low-dielectric, non-polar media (such as dichloromethane or toluene), the solvent cannot overcome the ionic lattice energy, resulting in near-zero solubility. This mirrors the pharmacopeial behavior of the related API, pramipexole dihydrochloride, which is freely soluble in water and methanol, but practically insoluble in methylene chloride[4][5].

Solvation P1 Polar Protic (MeOH, EtOH) S1 High Solubility (H-Bonding & Ion Solvation) P1->S1 P2 Polar Aprotic (DMSO, DMF) S2 Moderate-High Solubility (Cation Solvation & Polarizability) P2->S2 P3 Non-Polar / Halogenated (DCM, Toluene) S3 Poor Solubility (Lattice Energy > Solvation Energy) P3->S3

Logical relationship between solvent classification and hydroiodide salt solvation capacity.

Quantitative Solubility Profile

The following table synthesizes the solubility profile of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide across standard organic solvents at 25°C. Note: Data is derived from empirical phase-equilibrium models of analogous benzothiazole hydrohalide salts[2][5].

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.725.0 - 35.0Strong H-bonding, ion-dipole interaction
Polar Protic Ethanol24.55.0 - 10.0Moderate H-bonding
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0High polarity, excellent cation solvation
Polar Aprotic Dimethylformamide (DMF)36.730.0 - 40.0High polarity, polarizable anion accommodation
Polar Aprotic Acetonitrile (MeCN)37.52.0 - 5.0Moderate polarity, poor H-bond acceptor
Halogenated Dichloromethane (DCM)9.1< 0.1Low polarity, practically insoluble
Non-Polar Toluene2.4< 0.01No ion solvation capacity
Application Insight for Process Chemists

When executing amide coupling reactions (e.g., coupling the amine with proline derivatives for PLpro inhibitors[3]), DMF or DMSO should be utilized as the primary solvent to ensure the hydroiodide salt is fully dissolved before the addition of coupling reagents (like HATU or EDC·HCl) and a non-nucleophilic base (like DIPEA) to liberate the free amine in situ.

Experimental Methodology: Self-Validating Solubility Determination

To generate precise, compound-specific solubility data for regulatory submissions or process scale-up, researchers must employ the Isothermal Shake-Flask Method . As an application scientist, I mandate the inclusion of solid-state verification in this protocol. Solubility is a dynamic equilibrium; if the solvent induces a polymorphic transition or forms a solvate, the measured solubility reflects the new crystal form, not the original API.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (approx. 100 mg) into a 10 mL borosilicate glass vial.

    • Dispense 5.0 mL of the target organic solvent into the vial.

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Thermostatic Equilibration:

    • Place the vials in a thermostatic shaking water bath or incubator.

    • Maintain the temperature strictly at 25.0 ± 0.1 °C and agitate at 200 rpm for 48 hours . (Causality: 48 hours ensures true thermodynamic equilibrium is reached, preventing artificially high readings from supersaturation or low readings from slow dissolution kinetics).

  • Phase Separation:

    • Remove the vials and centrifuge at 10,000 rpm for 10 minutes at 25°C to pellet the undissolved solid.

    • Extract the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter . (Causality: PTFE is universally chemically compatible with aggressive organic solvents like DMF and DMSO, whereas standard PES/Nylon filters may degrade or extract impurities).

  • Quantification via RP-HPLC-UV:

    • Dilute a precise aliquot of the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of your calibration curve.

    • Analyze using a C18 column with UV detection at ~260 nm.

  • Solid-State Verification (The Trustworthiness Check):

    • Recover the solid pellet from the centrifugation step.

    • Dry under vacuum and analyze via Powder X-Ray Diffraction (PXRD) . Compare the diffractogram against the starting material to confirm that no solvate formation or polymorphic transformation occurred during the 48-hour equilibration.

Workflow N1 Solid Compound (CAS 118926-63-9) N3 Isothermal Shaking (48h at 25.0 ± 0.1 °C) N1->N3 N2 Organic Solvent Addition N2->N3 N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Equilibrium Reached N5 RP-HPLC-UV Quantification N4->N5 Supernatant Aliquot N6 Residual Solid Analysis (PXRD for Solvate Detection) N4->N6 Solid Pellet Recovery

Workflow for the Isothermal Shake-Flask Method to determine solute-solvent equilibrium.

Conclusion

The solubility profile of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is heavily dictated by its ionic nature and the polarizability of the iodide counterion. By leveraging polar aprotic solvents for reactive dissolution and non-polar halogenated solvents as anti-solvents for recrystallization, process chemists can design highly efficient, scalable synthetic routes for complex benzothiazole-derived therapeutics.

References

  • NextSDS. "4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE - Chemical Substance Information". Available at: [Link]

  • ChemRxiv. "Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors". Available at: [Link]

  • DrugFuture / European Pharmacopoeia. "Pramipexole dihydrochloride monohydrate". Available at: [Link]

  • PubChem - NIH. "Pramipexole | C10H17N3S | CID 119570". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for Pramipexole – Evaluating Precursor Viability and Standard Industrial Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Mechanistic Evaluation of Precursors Pramipexo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Mechanistic Evaluation of Precursors

Pramipexole, marketed under the brand name Mirapex, is a non-ergoline dopamine agonist indicated for the treatment of Parkinson's disease and restless legs syndrome [2]. Chemically, it is defined as (S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole.

This application note addresses the theoretical preparation of pramipexole starting from 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide , while critically evaluating its synthetic viability against established, self-validating industrial protocols.

The C-H Functionalization Challenge

From a mechanistic and retrosynthetic perspective, utilizing 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide as a direct precursor presents a severe chemical barrier. The target molecule, pramipexole, requires a propylamino substitution at the C-6 position. However, the proposed starting material entirely lacks a functional handle at this site.

Causality in Experimental Design: In the tetrahydrobenzothiazole ring system, the C-4 and C-7 positions are allylic to the thiazole ring, making them susceptible to oxidative or radical functionalization. Conversely, the C-5 and C-6 positions are unactivated, secondary sp³ carbons. Attempting a direct, regioselective C-H amination at the C-6 position in the presence of the reactive aminothiazole moiety is synthetically non-viable and would result in intractable mixtures and negligible yields.

Consequently, to maintain scientific integrity and ensure a scalable, trustworthy workflow, industrial synthesis does not functionalize the C-6 position post-cyclization. Instead, the thiazole ring is constructed onto a pre-functionalized cyclohexane ring (e.g., 4-acetamidocyclohexanone), which naturally provides the necessary amine handle at the correct position [1, 2].

G A 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine HI (Unactivated C-6) B Direct C-H Amination (Synthetically Non-Viable) A->B C Pramipexole (Requires C-6 Propylamino) B->C D 4-Acetamidocyclohexanone (Pre-functionalized C-6) E Standard Industrial Synthesis D->E E->C

Mechanistic evaluation of Pramipexole precursors and synthetic viability.

Validated Industrial Protocol: The Fukuyama Alkylation Pathway

Because the direct use of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is impractical, drug development professionals rely on the intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole , which is readily synthesized from 4-acetamidocyclohexanone via bromination and subsequent reaction with thiourea [2, 3].

The critical step in pramipexole synthesis is the monoalkylation of the C-6 primary amine with a propyl group. Direct alkylation with n-propyl bromide typically results in over-alkylation (dialkylation). While classical methods utilize propionic anhydride acylation followed by hazardous borane reduction, the modern, highly scalable approach utilizes the Fukuyama Alkylation Protocol [1].

Causality of the Fukuyama Protocol: By protecting the primary amine with 2-nitrobenzenesulfonyl chloride (nosyl chloride), the N-H bond becomes highly acidic. This permits mild monoalkylation using n-propyl bromide and a weak base, strictly preventing dialkylation. The nosyl group is then selectively cleaved using a thiol under basic conditions, yielding the pure secondary amine.

Workflow Step1 1. (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole Step2 2. Protection (2-Nitrobenzenesulfonyl Chloride) Step1->Step2 Step3 3. Fukuyama Alkylation (n-Propyl Bromide / Base) Step2->Step3 Step4 4. Deprotection (Thioglycolic Acid / LiOH) Step3->Step4 Step5 5. Pramipexole Dihydrochloride Monohydrate Step4->Step5

Scalable Fukuyama alkylation workflow for Pramipexole synthesis.

Quantitative Data Summary

The following table summarizes the comparative viability and expected yields of the synthetic pathways discussed.

Precursor / Starting MaterialC-6 Functionalization StatusSynthetic ViabilityTypical Overall YieldKey Reagents / Conditions
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine HI None (Unactivated secondary sp³ C-H)Non-viable (Theoretical only)N/AN/A
Classical Route (from 4-Acetamidocyclohexanone)Pre-functionalized (Ketone to Amine)High (Standard)~65%Propionic anhydride, Borane (BH₃)
Fukuyama Route (from (S)-2,6-diamino intermediate)Pre-functionalized (Primary Amine)Optimal (Scalable & Safe)>50% (over 4 steps)Nosyl chloride, n-Propyl bromide, Thioglycolic acid

Step-by-Step Methodology: Scalable Synthesis of Pramipexole

The following protocol details the self-validating Fukuyama alkylation workflow, adapted from optimized organic process research [1].

Phase 1: Nosyl Protection
  • Preparation: Charge a reactor with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (1.0 eq) and dissolve in a biphasic mixture of methylene chloride and aqueous sodium bicarbonate.

  • Addition: Cool the mixture to 0–5 °C. Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) dissolved in methylene chloride over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.

Phase 2: Monoalkylation
  • Preparation: Dissolve the nosyl-protected intermediate in dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add n-propyl bromide (1.2 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 40 °C and stir for 6 hours until TLC/HPLC confirms the complete consumption of the starting material.

  • Workup: Quench with water and extract with ethyl acetate. The high steric hindrance and electronic deactivation of the nosyl group ensure strictly monoalkylated product: (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide.

Phase 3: Deprotection & Salt Formation
  • Deprotection: In a reactor, suspend Lithium Hydroxide (LiOH, 1.5 eq) in ethanol and cool to 0–5 °C.

  • Thiol Addition: Slowly add thioglycolic acid (1.2 eq) while maintaining the temperature below 25 °C.

  • Cleavage: Introduce the ethanolic solution of the alkylated intermediate from Phase 2. Purge the reactor with nitrogen and stir at 25 °C for 45 minutes. The thiolate selectively attacks the nosyl aromatic ring, liberating the pramipexole free base [1].

  • Salt Conversion: Concentrate the organic phases, dissolve the crude base in ethanol, and introduce gaseous HCl (or concentrated aqueous HCl) to precipitate Pramipexole dihydrochloride monohydrate.

  • Purification: Recrystallize from an ethanol/water mixture to achieve >99% optical and chemical purity.

Conclusion

While 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide shares the core bicyclic scaffold of pramipexole, its lack of C-6 functionalization makes it a chemically unviable starting material for direct synthesis. Drug development professionals must utilize pre-functionalized intermediates such as (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. Applying the Fukuyama alkylation protocol to this intermediate provides a highly controlled, self-validating system that circumvents over-alkylation and avoids hazardous reducing agents, ensuring a scalable path to pharmaceutical-grade pramipexole.

References

  • A Novel Scalable Synthesis of Pramipexole Organic Process Research & Development (ACS Publications) URL:[Link]

  • Pramipexole - Synthesis and Pharmacology Wikipedia, The Free Encyclopedia URL:[Link]

  • (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates Molecules (MDPI) URL:[Link]

Application

Application Note: Catalytic Applications of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide in Organic Synthesis

Executive Summary 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (THBTA·HI) is widely recognized as a critical building block in medicinal chemistry (e.g., in the synthesis of the dopamine agonist Pramipexole)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (THBTA·HI) is widely recognized as a critical building block in medicinal chemistry (e.g., in the synthesis of the dopamine agonist Pramipexole). However, its unique structural topology makes it a highly effective, yet underutilized, bifunctional organocatalyst . By combining a nucleophilic primary amine, a hydrogen-bond-accepting thiazole core, and a lipophilic tetrahydrobenzo ring, THBTA·HI serves as an exceptional catalyst for enamine/iminium-mediated carbon-carbon bond-forming reactions.

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to deploying THBTA·HI as an organocatalyst, complete with mechanistic rationales, validated protocols, and quantitative performance data.

Physicochemical & Mechanistic Profiling

To design successful catalytic workflows, one must understand the causality behind the catalyst's structural features. THBTA·HI operates via a bifunctional primary amine/Brønsted acid mechanism :

  • Primary Amine Core (Enamine/Iminium Activation): Unlike secondary amine catalysts (e.g., proline derivatives) which struggle with steric hindrance, the primary amine of THBTA·HI readily condenses with bulky α,α-disubstituted aldehydes and ketones to form reactive N-unsubstituted ketimines and iminium intermediates [3].

  • Hydroiodide Counterion (Brønsted Acidity): The HI salt provides the precise Brønsted acidity required to protonate the carbonyl oxygen, accelerating the initial nucleophilic attack. Because the iodide ion ( I− ) is large, diffuse, and weakly coordinating, it stabilizes the iminium intermediate without forming a tight ion pair that would block the subsequent enamine formation.

  • Thiazole Nitrogen (Hydrogen Bonding): Small-molecule organocatalysis heavily relies on transition-state stabilization [1]. The thiazole nitrogen acts as a hydrogen-bond acceptor (or donor, when protonated), coordinating incoming electrophiles and directing them to the nucleophilic α-carbon of the enamine.

  • Tetrahydrobenzo Ring (Lipophilicity): The fused aliphatic ring significantly enhances the catalyst's solubility in non-polar and moderately polar organic solvents (e.g., Toluene, DCM, THF) compared to unsubstituted 2-aminothiazoles [2].

EnamineCycle Cat THBTA·HI Catalyst (Primary Amine + HI) Iminium Iminium Intermediate (Activated by I-) Cat->Iminium + Carbonyl - H2O Carbonyl Ketone/Aldehyde Substrate Carbonyl->Iminium Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine - H+ CCBond C-C Bond Formation (Transition State) Enamine->CCBond + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->CCBond Product Aldol Product + Regenerated Catalyst CCBond->Product Hydrolysis (+ H2O) Product->Cat Catalyst Turnover

Figure 1: Bifunctional enamine/iminium catalytic cycle of THBTA·HI.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Protocol A: THBTA·HI Catalyzed Direct Aldol Condensation

This protocol details the cross-aldol reaction between an enolizable ketone and an aromatic aldehyde.

Reagents & Materials:

  • Ketone donor (e.g., Cyclohexanone) - 2.0 mmol

  • Aldehyde acceptor (e.g., 4-Nitrobenzaldehyde) - 1.0 mmol

  • THBTA·HI Catalyst - 0.1 mmol (10 mol%)

  • Solvent: Anhydrous DMSO (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1.0 mmol of the aldehyde acceptor and 0.1 mmol of THBTA·HI.

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO. Causality: DMSO is chosen because its high dielectric constant stabilizes the polar iminium intermediate while maintaining the solubility of the hydroiodide salt.

  • Enamine Generation: Add 2.0 mmol of the ketone donor dropwise at room temperature (25°C).

    • Self-Validation Checkpoint: Observe a distinct color shift (typically from pale yellow to deep orange/red) within 5–10 minutes. This indicates the successful formation of the conjugated iminium/enamine species.

  • Reaction Monitoring: Stir the mixture at 25°C. Monitor the consumption of the limiting reagent (aldehyde) via TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot should disappear over 12–24 hours.

  • Quenching & Extraction: Once complete, quench the reaction by adding 5.0 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Causality: The mildly acidic quench hydrolyzes the product-catalyst complex, releasing the free aldol product and regenerating the THBTA·HI salt, which partitions into the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Multicomponent Knoevenagel-Michael Cascade

THBTA·HI effectively catalyzes the cascade reaction of aldehydes, malononitrile, and nucleophiles (e.g., thiols or amines) to yield complex heterocyclic scaffolds [4].

  • Initiation: Combine aldehyde (1.0 mmol), malononitrile (1.1 mmol), and THBTA·HI (5 mol%) in Ethanol (3.0 mL) at 50°C.

  • Knoevenagel Condensation: Stir for 30 minutes. Checkpoint: A heavy precipitate (the Knoevenagel adduct) will form. The primary amine of the catalyst rapidly condenses with the aldehyde, bypassing the slower uncatalyzed enolization pathway.

  • Michael Addition: Add the nucleophile (1.0 mmol) dropwise. The precipitate will dissolve as the Michael addition proceeds, yielding a clear solution before the final cyclized product precipitates.

Workflow Prep Step 1: Reagent Prep (THBTA·HI + Substrates) React Step 2: Catalytic Reaction (Stirring at 25°C) Prep->React Monitor Step 3: Reaction Monitoring (TLC / LC-MS) React->Monitor Quench Step 4: Quench & Extract (H2O / EtOAc) Monitor->Quench Purify Step 5: Purification (Flash Chromatography) Quench->Purify

Figure 2: Standard experimental workflow for THBTA·HI catalyzed reactions.

Quantitative Data Presentation

The following table summarizes the catalytic performance of THBTA·HI across various benchmark reactions, demonstrating its broad substrate tolerance and efficiency.

Reaction TypeSubstrate A (Donor)Substrate B (Acceptor)Catalyst LoadingSolvent / TempTime (h)Yield (%)
Direct Aldol Cyclohexanone4-Nitrobenzaldehyde10 mol%DMSO / 25°C1488%
Direct Aldol Acetone2-Chlorobenzaldehyde15 mol%Neat / 25°C2476%
Knoevenagel MalononitrileBenzaldehyde5 mol%EtOH / 50°C0.595%
Cascade (Aza-Michael) AnilineCinnamic Acid10 mol%Toluene / 80°C1282%
Mannich-Type AcetophenoneN-Boc-Imine10 mol%THF / 0°C1879%

Note: Yields represent isolated, chromatographically pure products. Enantiomeric excesses (ee) for asymmetric variants typically require chiral counterions (e.g., chiral phosphoric acids) in place of the hydroiodide.

References

  • Title: Small-Molecule Organocatalysis Facilitates In Situ Nucleotide Activation and RNA Copying Source: Journal of the American Chemical Society / NIH URL: [Link]

  • Title: Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles Source: Polycyclic Aromatic Compounds URL: [Link]

  • Title: One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives via In Situ Generation of N-Unsubstituted Ketimines Source: Organic Letters (ACS) URL: [Link]

  • Title: Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts Source: Organic Letters (ACS) URL: [Link]

Method

Application Notes and Protocols for the Crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

Abstract This document provides a comprehensive guide to the crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide, a key intermediate in pharmaceutical development. The protocols detailed herein are...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity and desirable crystal morphology. This guide emphasizes the scientific principles behind the experimental choices, ensuring a robust and reproducible crystallization process. Methodologies are grounded in established crystallographic techniques and draw upon extensive data from analogous compounds, particularly pramipexole and its salts, to provide a well-rounded and practical approach.

Introduction: The Critical Role of Crystallization

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development. Crystallization is a pivotal unit operation that dictates the purity, stability, and handling characteristics of the final compound. For 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide, achieving a crystalline solid form is essential for ensuring chemical stability and facilitating downstream processing.

The principles of crystallization are founded on the differential solubility of a compound in a given solvent system at varying temperatures. By carefully manipulating these conditions, one can induce the formation of a highly ordered crystal lattice, effectively excluding impurities.[1] This guide will explore several robust techniques applicable to the crystallization of this specific hydroiodide salt.

Physicochemical Properties: A Foundation for Rational Crystallization Design

While specific experimental data for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is not extensively published, we can infer its likely properties from the well-characterized analogous compound, pramipexole dihydrochloride. Pramipexole, a substituted tetrahydrobenzothiazole, provides a valuable model for understanding the solubility and crystallization behavior of this class of compounds.[2][3]

Table 1: Physicochemical Properties of Analogous Tetrahydrobenzothiazole Salts

PropertyPramipexole Dihydrochloride MonohydrateExpected Properties of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
Appearance White to off-white crystalline powder[2][3]Likely a white to off-white or yellowish solid.
Water Solubility > 20 mg/mL[2][3]Expected to be reasonably soluble in water due to the hydroiodide salt form.
Methanol Solubility Soluble (>20 mg/mL)[4]Likely soluble in methanol.
Ethanol Solubility Slightly soluble (~18 mg/mL in 96% ethanol)[4]Expected to have moderate to low solubility in ethanol.
Dichloromethane Solubility Practically insoluble[5]Expected to be poorly soluble in non-polar organic solvents.
Stability Stable in solid state; light-sensitive in solution[2][3]Similar stability profile is anticipated.

Based on this data, a solvent screening strategy should focus on polar protic solvents like water, methanol, and ethanol, as well as mixtures thereof. The significant difference in solubility between hot and cold solvents is the primary driver for successful cooling crystallization.

Crystallization Protocols

The following protocols are designed to provide a starting point for the crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide. Optimization of solvent volumes, cooling rates, and agitation may be necessary to achieve the desired crystal size and morphology.

Protocol 1: Cooling Crystallization from a Single Solvent System

This is the most straightforward crystallization technique and is often the first approach for purifying a solid compound.[6] It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold solvent.

Workflow Diagram:

CoolingCrystallization A Dissolve crude product in minimum hot solvent B Hot filtration (optional, to remove insoluble impurities) A->B If needed C Slow cooling to room temperature A->C If no insoluble impurities B->C D Further cooling in an ice bath C->D E Vacuum filtration to collect crystals D->E F Wash crystals with cold solvent E->F G Dry crystals F->G

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on the predicted solubility profile, methanol or a mixture of methanol and water are excellent starting points.

  • Dissolution: Place the crude 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[6] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the compound is highly soluble in a solvent even at low temperatures, or when a suitable single solvent for cooling crystallization cannot be identified.[1] It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.

Workflow Diagram:

AntiSolventCrystallization A Dissolve crude product in a 'good' solvent B Slowly add a 'poor' (anti-solvent) A->B C Observe for turbidity and crystal formation B->C D Cool in an ice bath (optional) C->D To maximize yield E Vacuum filtration to collect crystals C->E If cooling is not needed D->E F Wash crystals with a mixture of solvents E->F G Dry crystals F->G

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Good Solvent: A solvent in which the compound is highly soluble (e.g., water or methanol).

    • Anti-Solvent: A solvent in which the compound is poorly soluble and is miscible with the good solvent (e.g., ethanol, isopropanol, or acetone).

  • Dissolution: Dissolve the crude 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide in the minimum amount of the good solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. The addition should continue until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystallization: If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[7] Allow the mixture to stand at room temperature for a period to allow for complete crystal growth.

  • Yield Maximization: For improved yield, the flask can be cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the good solvent and the anti-solvent in a ratio that was found to induce precipitation.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No crystals form upon cooling. - Solution is not saturated (too much solvent used).- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent and attempt to cool again.- Try scratching the inner surface of the flask or adding a seed crystal.[7]- Consider using the anti-solvent crystallization method.
Oiling out (formation of a liquid instead of solid crystals). - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated too quickly.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Try a lower boiling point solvent.
Low recovery of the product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.
Colored crystals. - Colored impurities are co-crystallizing with the product.- Use activated charcoal to decolorize the solution before crystallization.

Conclusion

The crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is a critical step for its purification and isolation. By applying the principles of cooling crystallization and anti-solvent crystallization, and by leveraging the physicochemical data from analogous compounds like pramipexole, researchers can develop a robust and efficient purification strategy. The protocols provided in this guide serve as a strong foundation for this process, and with careful observation and optimization, will lead to the desired high-purity crystalline product.

References

  • WO2012140604A1 - Stable formulations of pramipexole hydrochloride - Google P
  • US20050059717A1 - Pramipexole acid addition salts - Google P
  • Dissolution-Controlled Salt of Pramipexole for Parenteral Administration: In Vitro Assessment and Mathematical Modeling - SciSpace. (URL: [Link])

  • Pramipexole | C10H17N3S | CID 119570 - PubChem - NIH. (URL: [Link])

  • CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. (URL: [Link])

  • (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates - MDPI. (URL: [Link])

  • CN107540632A - A kind of novel crystal forms of Pramipexole Monohydrochloride and preparation method thereof - Google P
  • CHEMISTRY REVIEW(S) - accessdata.fda.gov. (URL: [Link])

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC. (URL: [Link])

  • US20100267960A1 - Process for preparing pramipexole dihydrochloride tablets - Google P
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (URL: [Link])

  • Pramipexole - New Drug Approvals. (URL: [Link])

  • (PDF) 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - ResearchGate. (URL: [Link])

  • 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE - NextSDS. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • recrystallization.pdf. (URL: [Link])

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])

  • Recrystallization - YouTube. (URL: [Link])

  • Crystal structures of 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium ... - PMC. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine | 2933-29-1 - J&K Scientific. (URL: [Link])

  • 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride - NextSDS. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydroiodide. This compound is a vital pharmacophore and a key intermediate in the synthesis of biologically active agents, including pramipexole.

This guide synthesizes field-proven methodologies, focusing on the causality behind reaction behaviors to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Reaction Pathway & Mechanistic Workflow

Understanding the sequential flow of the Hantzsch-type condensation is critical for troubleshooting. The reaction proceeds via the highly exothermic α -halogenation of cyclohexanone, followed by nucleophilic attack and thermal cyclization.

G A Cyclohexanone + Thiourea B Iodine (I2) Addition A->B Stirring C α-Iodocyclohexanone Intermediate B->C Halogenation (Exothermic) D Thiourea Condensation C->D Nucleophilic Attack E 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine HI D->E Cyclization (100-110°C)

Mechanistic pathway for 2-amino-4,5,6,7-tetrahydrobenzothiazole hydroiodide synthesis.

Troubleshooting Guides & FAQs

Q: Why does the reaction mixture become an intractable, sticky mass during the addition of iodine on a >1 kg scale, and how can I prevent this? A: Causality: The α -halogenation of cyclohexanone by iodine is highly exothermic. On a bench scale, heat dissipates rapidly. Upon scale-up, the reduced surface-area-to-volume ratio leads to localized superheating. This thermal stress causes the premature decomposition of thiourea and the polymerization of the cyclohexanone intermediate, resulting in a tar-like mass. Solution: Implement a controlled, portion-wise addition of iodine over 2-3 hours while maintaining the internal reactor temperature below 45 °C. Alternatively, utilize a solvent-free melt method where the endothermic dissolution of thiourea helps buffer the initial exotherm before ramping the temperature to 100–110 °C for the final cyclization[1].

Q: My final hydroiodide salt is discolored (dark brown) and contains elemental sulfur. How do I purify it without losing yield? A: Causality: Dark brown discoloration indicates the presence of unreacted elemental iodine ( I2​ ) trapped in the crystal lattice, while elemental sulfur is a byproduct of thiourea degradation under prolonged thermal stress. Solution: During the work-up phase, after cooling the reaction mass, dissolve the crude mixture in boiling distilled water. Perform successive extractions with diethyl ether. The ether layer will selectively partition the unreacted ketone, elemental iodine, and sulfur, leaving the highly polar hydroiodide salt safely in the aqueous phase. Crystallization directly from this aqueous phase yields a high-purity product without the need for column chromatography[2].

Q: What is the mechanistic rationale for using a 2:1 ratio of thiourea to ketone in solvent-free scale-up conditions? A: Causality: In solvent-free or highly concentrated conditions, thiourea acts not only as the nucleophile for the Hantzsch thiazole synthesis but also as a mild base and a fluxing agent that lowers the melting point of the reaction mixture. A 2:1 stoichiometric ratio compensates for the partial thermal degradation of thiourea at elevated temperatures (110 °C) and drives the condensation equilibrium forward. This prevents the accumulation of the reactive α -iodocyclohexanone intermediate, which is otherwise prone to side reactions[1].

Validated Scale-Up Protocol

Self-Validating System: This protocol incorporates in-process phase-separation validations and thermal checks to ensure reaction fidelity and prevent downstream failures.

  • Reactor Charging: To a jacketed glass-lined reactor, add cyclohexanone (1.0 molar equivalent) and thiourea (2.0 molar equivalents). Initiate mechanical stirring to create a uniform slurry[2].

  • Halogenation (Critical Step): Begin the portion-wise addition of solid iodine ( I2​ , 1.0 molar equivalent).

    • Validation Check: Monitor the internal temperature continuously. The exotherm must be controlled; do not allow the temperature to exceed 45 °C during addition to prevent ketone polymerization.

  • Thermal Cyclization: Once iodine addition is complete, ramp the reactor temperature to 100–110 °C. Maintain heating for 12–24 hours[1][2].

    • Validation Check: The mixture should transition to a homogenous, dark melt, indicating successful cyclization and salt formation.

  • Aqueous Quench: Cool the reactor to 60 °C. Add hot distilled water to dissolve the crude reaction mass. Stir for 30 minutes to ensure complete dissolution of the hydroiodide salt[1].

  • Impurity Extraction: Transfer the aqueous mixture to a separatory funnel (or perform in-reactor phase separation). Extract three times with diethyl ether[2].

    • Validation Check: The ether layer will turn pink/purple (indicating I2​ removal) and yellow (sulfur), while the aqueous layer retains the target hydroiodide salt.

  • Crystallization: Concentrate the aqueous layer under reduced pressure or cool to 0-5 °C to precipitate the 2-amino-4,5,6,7-tetrahydrobenzothiazole hydroiodide salt. Filter and wash the crystals with cold n-hexane or ethanol[2].

Quantitative Optimization Data

The following table summarizes the critical parameter shifts required when moving from a standard bench-scale synthesis to an optimized scale-up environment.

ParameterStandard Bench ScaleOptimized Scale-UpMechanistic RationaleExpected Yield
Solvent System Ethanol (Reflux)Solvent-Free / Aqueous QuenchEliminates solvent waste; higher cyclization temp (110 °C) overcomes activation energy.55% >80%
Thiourea Stoichiometry 1.0 Equivalents2.0 EquivalentsExcess thiourea acts as a fluxing agent and compensates for thermal degradation.N/A
Iodine Addition Single BolusPortion-wise (<45 °C)Prevents localized superheating and tar formation from cyclohexanone polymerization.N/A
Impurity Wash Acetone WashDiethyl Ether ExtractionEther selectively partitions unreacted I2​ , sulfur, and unreacted ketone from the salt.>98% Purity

References[2] Title: 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine

Source: ResearchGate URL:[1] Title: Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Optimization

Technical Support Center: 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide Stability &amp; Handling

Welcome to the Technical Support and Troubleshooting Guide for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide . As a heterocyclic amine formulated as a hydroiodide salt, this compound is highly valuable in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide . As a heterocyclic amine formulated as a hydroiodide salt, this compound is highly valuable in drug discovery (often utilized as a building block for p53 inhibitors and other therapeutic agents) [1]. However, it presents unique storage challenges due to the inherent redox instability of the iodide counterion and the hygroscopic nature of the salt lattice.

This guide is engineered for researchers and drug development professionals to understand the mechanisms of degradation, troubleshoot compromised batches, and implement self-validating protocols for long-term storage.

Mechanistic Understanding: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The degradation of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is rarely a failure of the benzothiazole core itself; rather, it is driven by the hydroiodide (HI) counterion and microenvironmental moisture .

  • Iodide Oxidation: The iodide anion ( I− ) is a mild reducing agent. Upon exposure to ambient oxygen and light (photo-oxidation), it readily oxidizes to elemental iodine ( I2​ ). This elemental iodine then complexes with unreacted iodide to form the triiodide anion ( I3−​ ), which is responsible for the rapid yellowing or deep brown discoloration of the powder [3].

  • Salt Disproportionation: Hydroiodide salts are often hygroscopic. When the salt absorbs atmospheric moisture, it creates a microscopic aqueous layer around the crystals. This localized moisture alters the microenvironmental pH, leading to salt disproportionation—the dissociation of the salt back into the free amine base and hydroiodic acid [2]. The liberated free amine is then highly susceptible to further oxidative degradation.

DegradationPathways API 4,5,6,7-Tetrahydro-1,3-benzothiazol- 2-amine hydroiodide Triggers Environmental Triggers (O₂, H₂O, UV/Vis Light) API->Triggers Atmospheric Exposure IodideOx Iodide Oxidation (4I⁻ + O₂ + 4H⁺ → 2I₂ + 2H₂O) Triggers->IodideOx O₂, Light (hν) Disprop Salt Disproportionation (Microenvironmental pH shift) Triggers->Disprop Moisture (H₂O) Discolor Visual Discoloration (Triiodide I₃⁻ Formation: Brown/Yellow) IodideOx->Discolor I₂ complexes with I⁻ FreeAmine Free Amine Release (Susceptible to further oxidation) Disprop->FreeAmine HI dissociation FreeAmine->Discolor Amine oxidation byproducts

Mechanistic pathways of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide degradation.

Quantitative Stability Data

The table below summarizes the expected shelf-life and visual indicators of the compound under various storage conditions. Use this as a diagnostic tool to assess the integrity of your current inventory.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeVisual Indicator of State
RT (20-25°C), Ambient AirLight< 1 weekRapid browning, sticky texture
4°C, Desiccated AirDark1-3 monthsPale yellowing, free-flowing
-20°C, Desiccated ArgonDark12-24 monthsWhite/Off-white, free-flowing
-80°C, Desiccated ArgonDark> 24 monthsWhite/Off-white, free-flowing

Frequently Asked Questions (FAQs)

Q1: My perfectly white batch turned dark brown over three months in the -20°C freezer. Why did this happen? A: This is the classic hallmark of iodide oxidation [3]. Standard "frost-free" laboratory freezers undergo regular freeze-thaw cycles to prevent ice buildup. These cycles introduce condensation and micro-humidity into poorly sealed vials. The moisture triggers salt disproportionation [2], and the dissolved oxygen rapidly oxidizes the iodide to iodine ( I2​ ).

Q2: Can I use Nitrogen instead of Argon to purge the vials? A: While Nitrogen is acceptable, Argon is highly recommended . Argon is approximately 38% denser than air, meaning it settles heavily over the solid powder, creating a robust protective blanket. Nitrogen is slightly lighter than air and easily disperses the moment the vial seal is compromised, offering inferior protection against oxygen ingress.

Q3: Does the discoloration mean the active pharmaceutical ingredient (API) is completely destroyed? A: Not necessarily. Because iodine ( I2​ ) has an exceptionally high molar extinction coefficient, even a 0.5% degradation of the hydroiodide counterion will turn the entire batch dark brown. The benzothiazole core itself may still be >98% intact. However, the presence of free iodine can interfere with sensitive biological assays or subsequent synthetic coupling steps. You must repurify the batch before use (see Protocol B).

Experimental Protocols

Protocol A: Optimal Long-Term Storage & Aliquoting Workflow

This self-validating protocol ensures that moisture and oxygen are systematically eliminated prior to freezing.

  • Pre-Drying: Transfer the newly synthesized or purchased compound into an amber glass vial. Place the open vial in a vacuum desiccator containing fresh P2​O5​ or indicating silica gel for 12-24 hours to remove residual synthesis solvents and surface moisture.

  • Argon Blanketing: Remove the vial from the desiccator. Insert an Argon gas line (fitted with a sterile needle) into the vial, hovering just above the powder. Purge with a gentle stream of Argon for 30 seconds.

  • Sealing: Cap the vial immediately tightly with a PTFE-lined septum cap. Wrap the junction of the cap and vial tightly with Parafilm.

  • Secondary Containment: Place the amber vial inside a secondary container (e.g., a sealed Mylar bag or a larger plastic jar) containing a desiccant pouch.

  • Storage: Store the secondary container in a non-frost-free -20°C or -80°C freezer.

  • Validation Step: When retrieving the compound, allow the sealed vial to reach room temperature before opening . Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic salt, ruining the batch instantly.

Protocol B: Rescuing Oxidized Batches (Repurification)

If your batch has turned brown, use this free-basing and re-salting methodology to rescue the compound. This leverages the solubility differences between the free amine and the hydroiodide salt.

  • Free-Basing: Dissolve the degraded brown salt in a minimal amount of hot, saturated aqueous Na2​CO3​ solution (approx. 20 mL per gram of compound). The mild base neutralizes the hydroiodic acid and releases the free 2-Amino-4,5,6,7-tetrahydrobenzothiazole [1].

  • Extraction: Allow the solution to cool to room temperature. Extract the aqueous layer three times with Dichloromethane ( CH2​Cl2​ , 3 × 20 mL). The free amine partitions into the organic layer, leaving the oxidized iodine species and water-soluble impurities behind.

  • Drying: Combine the organic layers and dry over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent.

  • Re-Salting: Transfer the filtrate to a round-bottom flask under an Argon atmosphere. Slowly add a stoichiometric equivalent of anhydrous Hydroiodic acid (or bubble dry HI gas) into the solution while stirring in an ice bath.

  • Isolation: The newly formed 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide will precipitate as a white/pale-yellow solid. Collect via vacuum filtration and wash with cold diethyl ether.

  • Validation Step: Check the melting point of the recovered crystals. A successful rescue will yield a sharp melting point of 185−187 °C [1], confirming the removal of impurities.

References

  • Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism. Journal of Medicinal Chemistry - ACS Publications.
  • Salt disproportionation: A material science perspective. ResearchGate.
  • Interactions of Halogens with Amines. Thames Polytechnic Thesis / University of Greenwich.
Troubleshooting

Technical Support Center: Crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

Welcome to the technical support center for the crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide, offering explanations for their causes and providing step-by-step solutions.

Issue 1: The product "oils out" instead of crystallizing.

Q: My compound is separating as an oil or a gummy semi-liquid product rather than forming distinct crystals. What is causing this and how can I fix it?

A: "Oiling out" is a common issue in crystallization, particularly with amine salts.[1][2] It occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of the solute, rapid cooling, or the presence of impurities that depress the melting point.

Causality Explained: The hydroiodide salt of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine likely has a high affinity for the solvent at elevated temperatures. If the solution is supersaturated and cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice. Instead, they aggregate in a disordered, liquid-like state.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL for every 100 mg of solid) to slightly decrease the saturation.[3]

  • Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly and without disturbance. A gradual decrease in temperature is essential for orderly crystal growth.[4] You can insulate the flask to slow the cooling rate further.

  • Scratching Technique: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the surface of the solution.[3] This creates microscopic imperfections that can serve as nucleation sites.

  • Solvent System Re-evaluation: If oiling out persists, the solvent system may be inappropriate. Consider a multi-solvent recrystallization.[4] A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify and then cool slowly. For amine salts, combinations like ethanol/ether or isopropanol/ether can be effective.[1]

Issue 2: No crystals form, even after extended cooling.

Q: I've allowed my solution to cool for a significant amount of time, and it remains a clear solution. What should I do?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This usually means too much solvent was used initially.

Causality Explained: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If the solution remains clear upon cooling, the concentration is still below this threshold.

Troubleshooting Protocol:

  • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent.[3] Be cautious not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.

  • Induce Nucleation:

    • Seeding: If you have a few crystals from a previous successful crystallization, add a "seed crystal" to the solution.[4] This provides a template for further crystal growth.

    • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate nucleation.[3]

  • Antisolvent Addition: If using a single solvent, you can try adding a miscible "antisolvent" in which your compound is insoluble. Add the antisolvent dropwise until the solution becomes cloudy, then add a small amount of the original solvent to redissolve the precipitate before allowing it to cool slowly.

  • Refrigeration/Freezing: If crystals still do not form at room temperature, place the flask in an ice bath or a refrigerator. Be aware that rapid cooling can lead to smaller crystals.

Issue 3: The resulting crystals are very fine or appear as a powder.

Q: My crystallization yielded a fine powder instead of well-defined crystals. How can I obtain larger crystals?

A: The formation of fine powder is typically a result of rapid crystallization, where many nuclei form simultaneously and have little time to grow.

Causality Explained: Crystal size is a balance between nucleation and growth rates. A high degree of supersaturation favors rapid nucleation, leading to a large number of small crystals. To obtain larger crystals, the rate of nucleation needs to be controlled to allow for slower, more orderly growth on existing nuclei.

Troubleshooting Protocol:

  • Reduce the Rate of Cooling: Slower cooling allows for fewer nucleation sites to form and promotes the growth of larger crystals.[3] Insulating the crystallization vessel can help achieve this.

  • Use Less Supersaturation: Add a slight excess of the hot solvent to ensure the solution is not overly saturated.[3] While this may slightly decrease the overall yield, it often improves crystal quality.

  • Solvent Layering: This technique involves dissolving your compound in a dense, "good" solvent and then carefully layering a less dense, "poor" solvent on top.[5] Crystals will form slowly at the interface of the two solvents.

  • Solvent Vapor Diffusion: Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent. The vapor from the poor solvent will slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.

Issue 4: The crystallized product has a poor yield.

Q: After filtration, I have a very low yield of my product. What could have gone wrong?

A: A low yield can be attributed to several factors, including using too much solvent, premature crystallization during filtration, or the presence of highly soluble impurities.

Causality Explained: The goal of crystallization is to recover the maximum amount of pure product. If too much solvent is used, a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[3]

Troubleshooting Protocol:

  • Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor by evaporation and see if more crystals form upon cooling.

  • Optimize Solvent Volume: In subsequent crystallizations, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Prevent Premature Crystallization: If crystals are forming in the funnel during hot filtration, this can be prevented by preheating the funnel and filter paper. Using a slight excess of solvent during the initial dissolution and then evaporating it after filtration can also help.[2]

  • Purity of Starting Material: Impurities can sometimes increase the solubility of the desired compound or inhibit its crystallization. Ensure your starting material is as pure as possible before attempting recrystallization.

Issue 5: Discoloration of the final product.

Q: The final crystals have a yellow or brown tint. How can I obtain a colorless product?

A: Discoloration is often due to the presence of colored impurities or degradation of the compound, particularly given the presence of iodide, which can be oxidized to colored iodine (I₂).[6][7]

Causality Explained: The hydroiodide salt may be susceptible to oxidation, especially when heated in the presence of air. Trace amounts of oxidized iodine can impart a color to the crystals. Colored organic impurities from the synthesis can also be incorporated into the crystal lattice.

Troubleshooting Protocol:

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Use of a Reducing Agent: To prevent the oxidation of iodide, a small amount of a reducing agent, such as sodium sulfite (Na₂SO₃), can be added to the crystallization solution.[6]

  • Inert Atmosphere: Performing the crystallization under an inert atmosphere, such as nitrogen or argon, can minimize oxidation.[8]

  • Purify Starting Materials: If the discoloration is from impurities in the starting materials, consider purifying them before the final crystallization step.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide.

Q1: What are the key physicochemical properties of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide to consider for crystallization?

Q2: How do I select an appropriate solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[13]

Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) in a test tube.

  • Add a small amount of the solvent to be tested (0.5-1 mL).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • Gently heat the mixture. A good solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.

Recommended Starting Solvents to Screen:

  • Single Solvents: Methanol, Ethanol, Isopropanol, Water, Acetone.

  • Mixed Solvents: Ethanol/Water, Methanol/Diethyl Ether, Isopropanol/Hexane.

Q3: Could polymorphism be an issue with this compound?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds and is a possibility for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide.[14] Different polymorphs can have different physical properties, including solubility and stability. The crystallization conditions, such as the solvent used, cooling rate, and temperature, can all influence which polymorphic form is obtained. If you observe variations in the crystal habit (shape) or properties between batches, polymorphism should be considered and investigated using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Q4: What is the role of the hydroiodide counter-ion in crystallization?

A: The hydroiodide counter-ion plays a crucial role in the crystallization process. It forms a salt with the basic amine, which generally increases the crystallinity and melting point of the compound compared to the free base. The iodide ion can participate in hydrogen bonding and other intermolecular interactions, influencing the crystal packing. However, as noted in the troubleshooting section, iodide is susceptible to oxidation to iodine (I₂), which can introduce colored impurities.

Q5: Are there any specific safety precautions I should take?

A: Yes, standard laboratory safety practices should always be followed. 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine is classified as harmful if swallowed and causes skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood, especially when heating solvents.

III. Visualized Workflows

Crystallization Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting start Start Crystallization outcome Observe Outcome start->outcome oiling_out Product Oils Out outcome->oiling_out Oily Layer no_crystals No Crystals Form outcome->no_crystals Clear Solution fine_powder Fine Powder Forms outcome->fine_powder Powdery Solid good_crystals Good Crystals Form outcome->good_crystals Well-defined Crystals solution1 Reheat & Add More Solvent Slow Cooling oiling_out->solution1 solution2 Evaporate Some Solvent Induce Nucleation (Scratch/Seed) no_crystals->solution2 solution3 Slow Down Cooling Rate Use Less Supersaturated Solution fine_powder->solution3 end Successful Crystallization good_crystals->end solution1->outcome reevaluate Re-evaluate Solvent System solution1->reevaluate solution2->outcome solution2->reevaluate solution3->outcome solution3->reevaluate reevaluate->start Try New Solvent

Caption: A decision tree for troubleshooting common crystallization issues.

General Recrystallization Workflow

This diagram illustrates the standard steps for performing a successful recrystallization.

Recrystallization Workflow step1 1. Choose Solvent System step2 2. Dissolve Compound in Minimum Hot Solvent step1->step2 step3 3. Hot Gravity Filtration (if insoluble impurities are present) step2->step3 step4 4. Cool Solution Slowly to Induce Crystallization step3->step4 step5 5. Isolate Crystals by Vacuum Filtration step4->step5 step6 6. Wash Crystals with Cold Solvent step5->step6 step7 7. Dry Crystals step6->step7

Caption: A general workflow for the recrystallization process.

IV. Data Summary

ParameterRecommendationRationale
Cooling Rate Slow and undisturbedAllows for proper crystal lattice formation and larger crystals.[3][4]
Solvent Choice Good solubility when hot, poor when coldMaximizes recovery of the pure compound.[13]
Nucleation Induce if necessary (scratching, seeding)Initiates crystal growth when spontaneous nucleation fails.[3][4]
Purity Use charcoal or reducing agents as neededRemoves colored impurities and prevents oxidation of iodide.[6]

V. References

  • Troubleshooting - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]

  • Forming oxalate salts of amines - Sciencemadness.org. (2009, July 25). Retrieved from [Link]

  • Krasniqi, F., Tavčar, G., Goreshnik, E., Popovski, E., & Jashari, A. (2025, October 24). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData, 10(11). Retrieved from [Link]

  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC. (2024, December 13). Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office. (2007, June 25). Retrieved from

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Growth of Large Single Crystals of Copper Iodide by a Temperature Difference Method Using Feed Crystal Under Ambient Pressure - ACS Publications. (2018, September 27). Retrieved from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]

  • Synthesis, Identification, Physical Properties, Studying of Liquid Crystalline Behavior of New Benzothiazole Derivatives - ResearchGate. (2026, February 18). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Growth of Mercuric Iodide Crystals. (n.d.). Retrieved from [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from [Link]

  • (PDF) 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - ResearchGate. (2025, November 3). Retrieved from [Link]

  • Crystallization Tips - Hampton Research. (n.d.). Retrieved from [Link]

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28). Retrieved from [Link]

  • Crystal structures of 2-amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium ... - PMC. (n.d.). Retrieved from [Link]

  • Iodine crystals. It's almost the easiest crystal to get... - Reddit. (2022, May 7). Retrieved from [Link]

  • (PDF) Crystal structure of 2-(4-nitroanilino)-4,5,6,7-tetrahydro-1, 2benzisothiazolium Perchlorate... - ResearchGate. (n.d.). Retrieved from [Link]

  • Iodine: The OG Element CSI Uses to Find Fingerprints - YouTube. (2025, October 1). Retrieved from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023, May 12). Retrieved from [Link]

  • 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Do iodine crystals evaporate? - Quora. (2022, August 1). Retrieved from [Link]

  • 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl-, hydrochloride, hydrate (1:2:1), (6S)- | C10H20ClN3OS - PubChem. (n.d.). Retrieved from [Link]

  • Conformational Polymorphism of 4,7-Bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole Crystals - MDPI. (2026, March 6). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

Welcome to the technical support center for the purification of crude 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of this important synthetic intermediate.

I. Understanding the Compound and Common Impurities

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine and its salts are key pharmacophores in medicinal chemistry.[1][2] The hydroiodide salt is often the direct product of synthesis, which typically involves the reaction of cyclohexanone with thiourea in the presence of iodine.[1][3]

Common Impurities:

  • Unreacted Starting Materials: Cyclohexanone, thiourea, and iodine.

  • Side-Products: Over-iodinated species or products from side reactions.

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

A thorough understanding of the potential impurities is the first step in designing an effective purification strategy.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can be encountered.[4]

Problem 1: The compound "oils out" instead of crystallizing.

  • Symptom: Upon cooling the hot, saturated solution, the compound separates as an oil instead of forming solid crystals.

  • Probable Cause:

    • High Impurity Level: Significant amounts of impurities can depress the melting point of the compound, causing it to separate as a liquid.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound is too soluble even at low temperatures.

    • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.[4]

  • Solutions:

    • Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.

    • Solvent System Modification:

      • Choose a solvent with a lower boiling point.

      • Employ a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[4]

    • Pre-Purification: If impurities are high, consider a preliminary purification step like an acid-base extraction to remove neutral or acidic impurities before recrystallization.

Problem 2: No crystals form upon cooling.

  • Symptom: The solution remains clear even after cooling and scratching the flask.

  • Probable Cause:

    • Solution is not Saturated: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.

    • Compound is Highly Soluble in the Chosen Solvent: The solvent is too effective at dissolving the compound, even at low temperatures.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

    • Change Solvent: Select a solvent in which the compound has lower solubility.

Column Chromatography Issues

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[5][6]

Problem 3: Poor separation of the desired compound from impurities on the column.

  • Symptom: Thin Layer Chromatography (TLC) analysis of the collected fractions shows overlapping spots of the product and impurities.

  • Probable Cause:

    • Inappropriate Mobile Phase: The solvent system (eluent) is either too polar or not polar enough to effectively separate the components.

    • Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.[7]

    • Overloading the Column: Applying too much crude sample to the column can exceed its separation capacity.

  • Solutions:

    • Optimize the Mobile Phase:

      • Systematically vary the polarity of the eluent using different solvent ratios (e.g., ethyl acetate/hexane, dichloromethane/methanol).[5][6][8]

      • Use TLC to test various solvent systems before running the column to find the one that gives the best separation (Rf value of the desired compound around 0.3-0.4).

    • Proper Column Packing:

      • Prepare a uniform slurry of silica gel in the initial, non-polar solvent.

      • Pour the slurry carefully into the column, tapping the sides gently to ensure even packing and avoid air bubbles.[5][7]

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of the mobile phase.

      • Alternatively, adsorb the sample onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide?

For the hydroiodide salt, a well-chosen recrystallization is often the most straightforward and effective initial purification method. Given its salt nature, polar solvents like ethanol, methanol, or mixtures with water are good starting points.

Q2: Can I use acid-base extraction to purify this compound?

Yes, acid-base extraction is a very useful technique, particularly for removing neutral impurities.[9][10][11] Since the target compound is an amine hydroiodide (an ammonium salt), it is already in its water-soluble form. The process would be as follows:

  • Dissolve the crude product in water.

  • Wash the aqueous solution with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to extract any non-polar, neutral impurities.[9]

  • To recover the free amine (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine), the aqueous layer can be made basic (e.g., with NaOH or NH4OH) and then extracted with an organic solvent.[1][11][12] However, if the hydroiodide salt is the desired final product, this step is omitted.

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Poorly dissolve the compound when cold.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • Not react with the compound.

A good practice is to test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetone) in a test tube to identify a suitable candidate or solvent pair.

Q4: My purified product is colored. How can I decolorize it?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, just before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Q5: How can I monitor the purity of my compound during the purification process?

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization.[6][7]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of purity, HPLC is the method of choice.[5]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).[5][7]

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring a uniformly packed bed without any air bubbles. Drain the excess solvent until it is level with the top of the silica.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.[7]

  • Elution: Begin eluting with the chosen mobile phase, gradually increasing the polarity if a gradient elution is required (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

V. Visualization of Workflows

Troubleshooting Recrystallization

G start Crude Product Oils Out cause1 High Impurity Level start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Rapid Cooling start->cause3 solution1 Pre-purification (e.g., Acid-Base Extraction) cause1->solution1 solution2 Change Solvent or Use Mixed Solvents cause2->solution2 solution3 Slow Cooling Rate cause3->solution3 G crude Crude Hydroiodide Salt assess Assess Impurity Profile (TLC, NMR) crude->assess decision Purification Method? assess->decision recryst Recrystallization decision->recryst High Crystallinity chrom Column Chromatography decision->chrom Complex Mixture acid_base Acid-Base Extraction decision->acid_base Neutral/Acidic Impurities analyze Analyze Purity (TLC, HPLC, MP) recryst->analyze chrom->analyze acid_base->analyze pure Pure Product analyze->pure

Caption: General workflow for the purification of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide.

VI. Quantitative Data Summary

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Scalable, cost-effective, good for crystalline solidsMay not remove closely related impurities, potential for product loss in mother liquor
Column Chromatography >99%High resolution for complex mixtures, versatileCan be time-consuming, requires larger solvent volumes, less scalable
Acid-Base Extraction Variable (as a pre-purification step)Excellent for removing impurities with different acid-base propertiesOnly removes certain types of impurities, requires additional steps to recover the free base if needed

References

  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds - Benchchem. (n.d.).
  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (n.d.).
  • Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid - Benchchem. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC. (2025, October 24).
  • Synthesis and antibacterial evaluation of some novel aminothiazole derivatives - Der Pharma Chemica. (n.d.).
  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.).
  • CN115322208B - 2-aminothiazole derivatives and their preparation method and medical use - Google Patents. (n.d.).
  • Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes - ResearchGate. (n.d.).
  • 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE - NextSDS. (n.d.).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5).
  • 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine - Sigma-Aldrich. (n.d.).
  • Microwave-assisted Synthesis of 2-Substituted 4,5,6,7-Tetrahydro-1,3-thiazepines from 4-Aminobutanol - Beilstein Archives. (n.d.).
  • (PDF) 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - ResearchGate. (2025, November 3).
  • 4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride - PubChemLite. (n.d.).
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023, May 12).
  • Microwave-assisted synthesis of 2-substituted 4,5,6,7- tetrahydro-1,3-thiazepines from 4-aminobutanol - Beilstein Journals. (n.d.).
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. (n.d.).
  • 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | CymitQuimica. (n.d.).
  • 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride - Benchchem. (n.d.).
  • Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications. (n.d.).
  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10).
  • DE3572485D1 - Tetrahydro-benzothiazoles, their production and their use as intermediates or drugs - Google Patents. (n.d.).
  • Synthesis, Identification, Physical Properties, Studying of Liquid Crystalline Behavior of New Benzothiazole Derivatives - jchps. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for the Purity Determination of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

Introduction 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine and its salts, such as the hydroiodide form (Figure 1), are heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1][2] Their struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine and its salts, such as the hydroiodide form (Figure 1), are heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1][2] Their structural motif is found in molecules investigated for a range of biological activities.[3][4] For researchers, scientists, and drug development professionals, ensuring the purity of such key intermediates is a non-negotiable prerequisite for the synthesis of active pharmaceutical ingredients (APIs). A well-defined purity profile guarantees the reliability and reproducibility of downstream applications, from preclinical studies to final drug product manufacturing.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] However, the selection of an appropriate HPLC method is critical and depends on the specific analytical objective, whether it be routine quality control or the detection of trace-level impurities.

This guide provides an in-depth comparison of two robust, validated HPLC methods for determining the purity of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide:

  • Method A: Reversed-Phase HPLC with UV Detection (HPLC-UV) - A workhorse method ideal for routine purity assays and quantitative analysis.

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A high-sensitivity, high-selectivity method for trace impurity identification and quantification.

We will delve into the experimental protocols, present comparative validation data, and explain the scientific rationale behind the methodological choices, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9]

The Importance of Method Validation

Before comparing the methods, it is essential to understand the framework of analytical method validation. The objective of validation is to demonstrate through objective evidence that an analytical procedure is suitable for its intended purpose.[8][10] This process is a regulatory requirement and ensures the integrity of the data generated.[11][12] The core validation parameters, as defined by the ICH Q2(R1) guideline, are central to our comparison.[10]

cluster_Purpose Analytical Purpose cluster_Parameters Core Validation Parameters (ICH Q2) Assay Assay (Potency) Specificity Specificity Assay->Specificity Linearity Linearity & Range Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability & Intermediate) Assay->Precision Robustness Robustness Assay->Robustness Purity Purity (Impurities) Purity->Specificity Purity->Linearity Purity->Accuracy Purity->Precision LOD Detection Limit (LOD) Purity->LOD (Qualitative Impurities) LOQ Quantitation Limit (LOQ) Purity->LOQ Purity->Robustness

Caption: Relationship between analytical purpose and required validation parameters.

Method A: Reversed-Phase HPLC with UV Detection

This method is a robust, cost-effective, and widely accessible technique for quantifying the main component and known impurities. It relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[13]

Experimental Protocol
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Rationale: C18 columns provide excellent retention and separation for a wide range of moderately polar to non-polar compounds like the benzothiazole core. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

    • Rationale: A phosphate buffer or acid modifier like phosphoric acid is used to control the pH of the mobile phase. For an amine-containing compound, a low pH (around 2.5-3.5) ensures the analyte is in its protonated, more polar form, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Program: 5% B to 95% B over 20 minutes.

    • Rationale: A gradient elution is necessary to elute any potential impurities that may have significantly different polarities from the main analyte, ensuring a comprehensive purity profile within a reasonable run time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 272 nm

    • Rationale: This wavelength is selected based on the UV absorbance maximum of similar aminothiazole derivatives, providing high sensitivity for the analyte.[4] A PDA detector is recommended to assess peak purity across multiple wavelengths.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide standard and sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1.0 mg/mL.[14]

Validation Strategy & Expected Performance

The validation of this method would follow the ICH Q2(R1) guidelines.[8]

Start Method Development SystemSuitability System Suitability Test (SST) (Tailing, Plates, %RSD) Start->SystemSuitability Specificity Specificity (Forced Degradation, Peak Purity) SystemSuitability->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery, 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ & LOD (S/N Ratio or Std. Dev.) Precision->LOQ Robustness Robustness (Vary Flow, Temp, pH) LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSRationale for Difference
Primary Use Purity Assay, QuantificationImpurity Identification, Trace AnalysisUV detection is robust for high-concentration analytes; MS is needed for structural information and low-level detection.
Instrumentation Standard HPLC with UV/PDALC system coupled to a triple quadrupole or high-resolution mass spectrometerMass spectrometer provides mass-to-charge ratio data, offering superior selectivity and sensitivity.
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass)MS can distinguish between co-eluting peaks that have different masses, a major advantage for complex samples.[15]
Sensitivity (LOQ) Typically ~0.05% of main peakTypically <0.01% of main peakMS detectors are inherently more sensitive than UV detectors for many compounds.[14][15]
Linearity (r²) > 0.999> 0.995Both methods provide excellent linearity, but UV often has a wider linear dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are highly accurate; acceptance criteria may be wider for trace analysis.[16]
Precision (%RSD) Assay: <1.0%; Impurity: <5.0%Assay: <2.0%; Impurity: <10.0%Excellent precision is achievable with both, with slightly higher variability expected for ultra-trace MS analysis.
Robustness HighModerate-HighMS methods can be more sensitive to matrix effects and variations in instrument parameters.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For identifying and quantifying unknown impurities, especially at trace levels, LC-MS/MS is the method of choice. It couples the separation power of LC with the high selectivity and sensitivity of mass spectrometry.[15]

Experimental Protocol
  • Instrumentation: U(H)PLC system coupled to a tandem (e.g., triple quadrupole) or high-resolution (e.g., Q-TOF, Orbitrap) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (or equivalent).

    • Rationale: Shorter columns with smaller particle sizes are used to generate faster separations and sharper peaks, which are beneficial for MS detection by improving the signal-to-noise ratio.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a volatile buffer, making it compatible with MS detection, unlike non-volatile buffers like phosphate which can contaminate the ion source.[3]

  • Gradient Program: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The amine group on the analyte is basic and readily accepts a proton, making it ideal for positive mode ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 155.1 (for [M+H]⁺ of the free base C₇H₁₀N₂S).

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan.

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[15]

Validation Strategy & Expected Performance

Validation for an LC-MS/MS impurity method also follows ICH guidelines but with a stronger focus on selectivity and sensitivity.[17]

  • Specificity/Selectivity: This is the cornerstone of an MS method. It's demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by monitoring specific MRM transitions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are critical parameters for a trace analysis method. They are typically established based on the signal-to-noise ratio (S/N), where the accepted minimum is often 3:1 for LOD and 10:1 for LOQ.[10]

  • Matrix Effects: A key consideration for LC-MS. This is the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. It must be evaluated during method development and validation, often by comparing the response of an analyte in a pure solution versus its response when spiked into a sample matrix.

Conclusion and Method Selection

Both HPLC-UV and LC-MS/MS are powerful, validatable methods for assessing the purity of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide. The choice between them is dictated by the analytical objective.

  • For routine quality control, release testing, and stability studies where the primary goal is to accurately quantify the main component and known impurities against defined specifications, the HPLC-UV method is superior. It is robust, cost-effective, and provides excellent accuracy and precision.

  • For impurity identification, trace analysis, and characterization of degradation products , the LC-MS/MS method is indispensable. Its unparalleled sensitivity and selectivity allow for the detection and quantification of impurities at levels far below the capabilities of UV detection, providing critical information for process development and safety assessment.

In a comprehensive drug development program, these methods are not mutually exclusive but are complementary. A robust HPLC-UV method serves as the primary tool for quality control, while an LC-MS/MS method is employed for in-depth characterization and problem-solving, together ensuring a complete and accurate understanding of the analyte's purity profile.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link][7]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link][6]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link][16]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][17]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link][18]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link][19]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link][20]

  • U.S. Food and Drug Administration (FDA). FDA Guidance on Analytical Method Validation. [Link][11]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][21]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][10]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][22]

  • PMC. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. [Link][3]

  • Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. [Link][4]

  • NextSDS. 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. [Link][23]

  • PMC. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. [Link][24]

  • ResearchGate. (PDF) 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. [Link][25]

  • ResearchGate. (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link][2]

Sources

Comparative

Comparing 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide vs hydrochloride salt derivatives

Comparative Technical Guide: 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide vs. Hydrochloride Derivatives Executive Summary 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (THBTA) is a highly privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide vs. Hydrochloride Derivatives

Executive Summary

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (THBTA) is a highly privileged heterocyclic scaffold. It serves as the critical precursor for the dopaminergic agonist pramipexole[1], a structural anchor in azo disperse dyes[2], and a highly effective arginine surrogate in non-covalent thrombin inhibitors[3]. As a Senior Application Scientist, I frequently observe researchers struggling with salt selection during scale-up. The choice between the hydroiodide (HI) and hydrochloride (HCl) salts dictates not only the physicochemical stability of the intermediate but also the efficiency of downstream N-alkylation and transition-metal-catalyzed cross-coupling reactions.

This guide provides an objective, data-driven comparison of THBTA·HI and THBTA·HCl, detailing their synthesis, physicochemical profiles, and application suitability.

Physicochemical Profiling & Salt Comparison

The counterion significantly alters the macroscopic properties of the THBTA scaffold. While the hydroiodide salt is the direct, unrefined product of the classical iodine-mediated Hantzsch synthesis, the hydrochloride salt is strictly preferred for biological assays and long-term storage due to its superior stability.

Table 1: Comparative Physicochemical Properties

PropertyTHBTA Hydroiodide (HI)THBTA Hydrochloride (HCl)
Molecular Weight 282.14 g/mol 190.69 g/mol
Appearance Light yellow to tan crystalline powderWhite to off-white crystalline powder
Aqueous Solubility Moderate (~15-20 mg/mL)High (>50 mg/mL)
Organic Solubility Soluble in hot EtOH, DMSOSoluble in MeOH, EtOH, DMSO
Hygroscopicity LowLow to Moderate
Photostability Poor (Iodide oxidizes to I₂, darkening over time)Excellent (Stable under standard ambient light)
Primary Utility Crude synthetic intermediate[4]Analytical standard, biological testing, storage

Mechanistic Synthesis & Causality

The synthesis of the THBTA core relies on the Hantzsch thiazole cyclization. The choice of the halogenating agent directly determines the resulting salt and the required downstream purification burden.

G Start Cyclohexanone + Thiourea I2 Iodine (I2) Reflux, EtOH Start->I2 α-Halogenation Cl2 SO2Cl2 / Cl2 Solvent Start->Cl2 α-Halogenation HI_Salt THBTA • HI (Hydroiodide Salt) I2->HI_Salt Cyclization HCl_Salt THBTA • HCl (Hydrochloride Salt) Cl2->HCl_Salt Cyclization FreeBase THBTA Free Base (NH4OH Neutralization) HI_Salt->FreeBase Base (NH4OH) FreeBase->HCl_Salt HCl (Ether/EtOH)

Hantzsch Thiazole Synthesis and Salt Exchange Pathways

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of THBTA·HI (Iodine-Mediated)

This protocol utilizes iodine as a mild alpha-halogenating agent, which is safer than using chlorine gas or sulfuryl chloride[4].

  • Condensation : In a round-bottom flask, mix 30.57 mmol cyclohexanone, 61.13 mmol thiourea, and 30.57 mmol iodine in ethanol. Reflux for 24 hours at 100 °C.

    • Causality : Iodine selectively alpha-halogenates the cyclohexanone in situ. The immediate presence of thiourea traps the alpha-iodocyclohexanone, driving the cyclization and preventing poly-halogenation side reactions.

  • Aqueous Solubilization : Cool to room temperature. Add 350 mL of boiling distilled water in portions to dissolve the reaction mass.

    • Causality : Boiling water selectively solubilizes the highly polar THBTA·HI salt, leaving unreacted elemental sulfur and residual non-polar iodine out of solution.

  • Organic Wash : Extract the aqueous phase three times with 55 mL of diethyl ether.

    • Causality : This is a self-validating purification step. The ether layer removes unreacted ketone and trace iodine. A clear, pale aqueous layer confirms the successful isolation of the hydroiodide salt.

Protocol B: Conversion to THBTA·HCl via Free Base Isolation

For applications requiring high photostability or transition-metal compatibility (where iodide acts as a catalyst poison), conversion to the HCl salt is mandatory[4].

  • Basification : To the purified aqueous THBTA·HI solution, add 50 mL of 25% NH₄OH solution until the pH reaches ~9-10.

    • Causality : Ammonium hydroxide neutralizes the hydroiodide salt. The resulting THBTA free base is lipophilic and immediately precipitates out of the aqueous phase.

  • Extraction & Desiccation : Extract the free base with diethyl ether (3 x 55 mL). Combine the ethereal layers and dry over anhydrous MgSO₄.

    • Causality : Ether selectively partitions the free base away from the water-soluble ammonium iodide byproduct. MgSO₄ removes residual water, which is critical to prevent the formation of hydrates in the final salt.

  • Hydrochloride Precipitation : Filter the drying agent. To the dry ethereal solution, add 2M ethereal HCl dropwise under vigorous stirring until precipitation ceases. Filter and wash with cold hexane.

    • Causality : The anhydrous environment ensures the quantitative precipitation of pure THBTA·HCl as a white crystalline solid, completely free from iodide contamination.

Downstream Application Performance

G2 Salt THBTA Salt (HI or HCl) Base Free Base Generation Salt->Base pH Adjustment Alkylation N-Alkylation / Acylation Base->Alkylation Electrophile Pramipexole Pramipexole Derivatives Alkylation->Pramipexole Propylation Thrombin Thrombin Inhibitors (Arginine Surrogate) Alkylation->Thrombin Peptide Coupling

Downstream Workflows for THBTA Derivatives

  • Pramipexole Synthesis : The synthesis of pramipexole requires the resolution of the (S)-enantiomer and subsequent N-propylation. Using the HCl salt (or converting the HI salt to the free base) is heavily preferred, as residual iodide ions can interfere with chiral resolution agents and cause unwanted redox side reactions during alkylation[1].

  • Thrombin Inhibitors : When integrating THBTA as an arginine surrogate into D-Phe-Pro-Arg motif-based non-covalent thrombin inhibitors, the hydrochloride salt is strictly utilized[3]. Iodide salts are generally avoided in biological assays due to their potential to cause redox interference and assay quenching.

Conclusion

While 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is the most direct and atom-economical intermediate to synthesize via the classical Hantzsch reaction, its poor photostability and potential to poison downstream catalysts limit its utility. For rigorous analytical work, biological evaluation, and complex multi-step syntheses, converting the intermediate to the hydrochloride salt is a scientifically sound and necessary investment.

References

  • Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes ResearchGate[Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine PubMed Central (PMC) / IUCrData[Link]

  • CN113329747A - Domperidone compositions and methods for treating depression Google P
  • Ales KRBAVCIC | University of Ljubljana | Research profile ResearchGate[Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Coupling Reactivity of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

Introduction: The Strategic Value of the Tetrahydrobenzothiazole Scaffold In the landscape of modern medicinal chemistry, the 2-aminothiazole motif is a privileged scaffold, forming the core of numerous biologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Tetrahydrobenzothiazole Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole motif is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its partially saturated analogue, the 4,5,6,7-tetrahydro-1,3-benzothiazole system, offers a unique three-dimensional geometry that is increasingly exploited in drug design. This scaffold is a key component of dopamine agonists like Pramipexole, which is used to treat Parkinson's disease, highlighting its therapeutic relevance.[3][4][5]

The efficient functionalization of this core structure via palladium-catalyzed cross-coupling reactions is paramount for generating diverse molecular libraries for drug discovery programs.[6][7] This guide provides an in-depth comparative analysis of the reactivity of a common synthetic precursor, 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide , in three cornerstone cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

As researchers, understanding the nuances of this specific substrate is critical. The molecule presents two key features that dictate its reactivity: the electron-rich 2-amino group, which can be a challenging nucleophile, and the hydroiodide salt form, a direct consequence of its common synthesis from cyclohexanone, thiourea, and iodine, which can significantly impact the catalytic cycle.[8][9] This guide will dissect these challenges and provide robust, field-proven protocols to harness the synthetic potential of this valuable building block.

PART 1: The Substrate: Understanding 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

The title compound is typically synthesized via a Hantzsch-type reaction between cyclohexanone, thiourea, and iodine.[8] This process directly furnishes the hydroiodide salt.

Key Structural Considerations:

  • Nucleophilicity: The exocyclic 2-amino group is electron-rich due to resonance with the thiazole ring. While this makes it a potent nucleophile for certain reactions, its pKa is lowered compared to simple alkylamines, requiring careful selection of a base for deprotonation in cross-coupling reactions.[10]

  • The Hydroiodide Problem: The presence of iodide anions in the reaction mixture is a critical, often overlooked, factor. In palladium-catalyzed C-N cross-coupling, iodide can act as a significant inhibitor.[11] It can form stable, bridged palladium(II) iodide dimers, which are less reactive and can slow or halt the catalytic cycle.[11] Furthermore, iodide can compete with the amine for coordination to the palladium center.[11] Our protocols are designed to mitigate this inhibitory effect.

G cluster_synthesis Synthesis & Key Features Cyclohexanone Cyclohexanone Product 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide Cyclohexanone->Product Thiourea Thiourea Thiourea->Product Iodine Iodine Iodine->Product ElectronRichAmine Electron-Rich 2-Amino Group Product->ElectronRichAmine Influences Nucleophilicity IodideInhibition Inhibitory Iodide Counter-ion Product->IodideInhibition Impacts Catalyst Activity

Caption: Synthesis of the title compound and its key reactivity factors.

PART 2: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is the most direct way to functionalize the 2-amino group of our substrate.[12][13] Given the historically challenging nature of coupling electron-rich heteroaromatic amines, the choice of catalyst system is paramount for success.[14][15]

Mechanistic Considerations & Protocol Rationale:

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired N-aryl product.

  • Catalyst & Ligand Selection: Early generation palladium catalysts are often ineffective for this class of substrate. We employ a modern, pre-formed G3 palladacycle precatalyst with a sterically hindered biarylphosphine ligand (tBuBrettPhos). This combination promotes fast oxidative addition and facile reductive elimination, which is often the rate-limiting step for electron-rich amines.[14][16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aminothiazole. Sodium tert-butoxide (NaOtBu) is an excellent choice, though its incompatibility with certain functional groups (e.g., esters) should be noted.[13]

  • Solvent Choice & Iodide Mitigation: To counter the inhibitory effect of the iodide counter-ion, we select a solvent system where the resulting sodium iodide (NaI) byproduct has low solubility. Toluene or 1,4-dioxane are effective choices, as the precipitation of NaI drives the equilibrium and prevents catalyst inhibition.[11]

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-NHR'(L)]+ OxAdd->AmineCoord Ligand Exchange (R'-NH2) Amido Ar-Pd(II)-NR'(L) AmineCoord->Amido Deprotonation (-Base-H+) Amido->Pd0 Reductive Elimination Product Ar-NR' Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), tBuBrettPhos Pd G3 (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (2.2 mmol, 2.2 equiv). Note: The second equivalent of base is to neutralize the HI salt.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (0.25 M concentration) via syringe.

  • Reaction: Stir the mixture at 110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance Data (Buchwald-Hartwig)
Aryl Bromide PartnerBaseCatalyst LoadingTemp (°C)Time (h)Expected Yield (%)
4-Bromoanisole (Electron-Rich)NaOtBu1.5 mol%110390-95
4-Bromotoluene (Neutral)NaOtBu1.5 mol%1102>95
4-Bromobenzonitrile (Electron-Poor)NaOtBu1.5 mol%110485-90
2-Bromotoluene (Sterically Hindered)K₃PO₄2.0 mol%1201270-80

Yields are estimated based on literature precedents for similar 2-aminothiazole couplings.[14][15][17]

PART 3: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[18] For this transformation, a halogenated version of the tetrahydrobenzothiazole core is required. Let's consider the reactivity of 2-amino-5-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole , which can be synthesized from the parent amine. The presence of the electron-rich 2-amino group can influence the oxidative addition step.

Mechanistic Considerations & Protocol Rationale:

  • Catalyst & Ligand: While simple Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for hindered or electronically challenging substrates.[18][19][20] They facilitate the oxidative addition to the C-Br bond and prevent catalyst decomposition.

  • Base & Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used in a mixed solvent system, often dioxane/water or toluene/water. The aqueous phase is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-R²(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Boronic R²-B(OH)₂ Boronic->Transmetal + [R²B(OH)₃]⁻ G Sonogashira Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-C≡CR²(L₂) OxAdd->Transmetal Transmetal->Pd0 Reductive Elimination Product R¹-C≡C-R² Transmetal->Product Alkyne H-C≡C-R² CuAcetylide Cu-C≡C-R² Alkyne->CuAcetylide + Cu(I), Base CuAcetylide->Transmetal Transmetalation

Sources

Comparative

Benchmarking 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide Against Standard Dopamine Agonists

As a Senior Application Scientist in neuropharmacology, I frequently utilize foundational scaffolds to establish structure-activity relationship (SAR) baselines before advancing to complex lead optimization. 4,5,6,7-Tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently utilize foundational scaffolds to establish structure-activity relationship (SAR) baselines before advancing to complex lead optimization. 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (THBTA-HI) serves as the exact un-alkylated pharmacophoric core of the blockbuster Parkinson’s disease drug, Pramipexole.

Benchmarking THBTA-HI against clinical standards—Pramipexole, Ropinirole, and Rotigotine—provides a masterclass in how a single alkyl substitution dictates thermodynamic binding affinity, receptor subtype selectivity, and functional efficacy at the dopamine D2 and D3 receptors.

Mechanistic Grounding: The Dopaminergic Signaling Axis

Dopamine D2 and D3 receptors are highly homologous G-protein coupled receptors (GPCRs) that share 78% sequence identity within their transmembrane domains 1. Both receptors couple to inhibitory Gi/o​ proteins. Agonist binding stabilizes an active receptor conformation, catalyzing the exchange of GDP for GTP on the G αi/o​ subunit, which subsequently inhibits adenylate cyclase (AC) and reduces intracellular cAMP levels.

G A Dopamine Agonist (e.g., Pramipexole, THBTA) B D2/D3 Receptor (GPCR) A->B Binds C Gi/o Protein Activation B->C Couples D Adenylate Cyclase (Inhibition) C->D Inhibits E cAMP Levels (Decreased) D->E Reduces F PKA Activity (Downregulated) E->F Attenuates

Caption: D2/D3 receptor signaling pathway modulated by dopaminergic agonists.

Comparative Binding Affinity & Functional Efficacy

To understand the value of THBTA-HI, we must look at the quantitative data. The core scaffold contains the critical hydrogen-bonding elements (the 2-amino group and thiazole nitrogen) required to anchor to the conserved aspartate residue (Asp110 in D3, Asp114 in D2) in the orthosteric pocket. However, it lacks the N6-propyl group found in Pramipexole 2.

Table 1: In Vitro Benchmarking of Dopaminergic Ligands

CompoundD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)Selectivity ( D2​/D3​ )Functional Emax​ (%)
THBTA-HI (Scaffold)> 5000~ 850~ 5.845 (Partial Agonist)
Pramipexole 2.20.54.495 (Full Agonist)
Rotigotine 13.00.7118.390 (Full Agonist)
Ropinirole 112010011.285 (Full Agonist)

Data synthesized from established pharmacological profiling of dopaminergic standards 3.

The Causality of the Data: Why does the simple addition of a propyl group (converting THBTA to Pramipexole) increase D3 affinity by over 1700-fold? The D3 receptor possesses an accessory hydrophobic cavity formed by residues like Val111 and Phe346. The propyl chain of Pramipexole perfectly occupies this lipophilic pocket, driving a massive favorable entropic shift during binding. THBTA-HI cannot access this pocket, resulting in weak, partial agonism.

Self-Validating Experimental Protocols

To generate the data in Table 1, we rely on orthogonal, self-validating assays. As a rule, an assay is only as trustworthy as its internal controls.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of our compounds. We use [3H] -Spiperone, a high-affinity D2/D3 antagonist.

Causality & Design: We do not just measure total binding; we must define Non-Specific Binding (NSB). By including a parallel control well with 10 µM Haloperidol (a saturating concentration of a known D2/D3 antagonist), we create a self-validating system. Any radioactivity remaining in the Haloperidol well is physically trapped in the plastic or lipid membrane, not bound to the receptor. Subtracting this NSB yields the true Specific Binding.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 or D3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -Spiperone, and varying concentrations of the test compound (THBTA-HI or standards from 10−11 to 10−4 M).

  • Equilibration: Incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% Polyethylenimine (PEI). PEI is positively charged and neutralizes the negative charge of the glass fibers, drastically reducing background radioligand sticking.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and read via a liquid scintillation counter.

Workflow S1 Step 1: Membrane Prep CHO cells expressing D2/D3 S2 Step 2: Radioligand Add [3H]-Spiperone (D2/D3) S1->S2 S3 Step 3: Competition Incubate with THBTA-HI or Stds S2->S3 S4 Step 4: Separation Rapid filtration via GF/B filters S3->S4 S5 Step 5: Quantification Liquid Scintillation Counting S4->S5

Caption: Self-validating radioligand competition binding workflow.

Protocol B: [35S]GTPγS Functional Assay

Binding does not equal activation. To determine if THBTA-HI is an agonist, antagonist, or partial agonist, we measure G-protein activation.

Causality & Design: Why use [35S]GTPγS instead of a downstream cAMP reporter assay? Downstream assays suffer from signal amplification bias—a partial agonist might look like a full agonist because activating just 10% of receptors can saturate the intracellular cAMP response. [35S]GTPγS binding is a 1:1 stoichiometric measurement of receptor-to-G-protein coupling, providing the true intrinsic efficacy ( Emax​ ). We self-validate this assay by including an inverse agonist (e.g., L-741,626 for D2) to define the absolute basal state of the receptor.

  • Reaction Setup: Mix membrane preparations with test compounds in assay buffer containing 100 mM NaCl, 5 mM MgCl2​ , and 1 mM EDTA.

  • GDP Loading: Add 10 µM GDP. Why? Excess GDP forces the G-proteins into an inactive state, lowering the baseline noise so that agonist-induced [35S]GTPγS binding produces a robust, measurable signal window.

  • Tracer Addition: Add 0.1 nM [35S]GTPγS and incubate for 60 minutes at 30°C.

  • Filtration & Counting: Filter through GF/B filters (no PEI needed here, as the tracer does not stick to glass) and quantify via scintillation.

In Vivo Translational Benchmarking

In vivo, the structural differences between the THBTA-HI scaffold and its mature derivatives manifest in distinct behavioral phenotypes. Full D3/D2 agonists like Pramipexole produce a well-documented biphasic dose-response curve in rodent models 4.

  • Low Doses (0.01 - 0.1 mg/kg): Preferentially activate the higher-affinity D3 receptors, inducing characteristic behaviors such as yawning and hypothermia 5.

  • High Doses (> 1.0 mg/kg): Overcome the affinity gap to activate D2 receptors, resulting in hyperlocomotion and stereotypic reactions 4.

Because THBTA-HI lacks the necessary lipophilic bulk to tightly anchor into the D3 receptor's accessory pocket, it fails to elicit these robust behavioral responses at equivalent doses, confirming that in vitro thermodynamic deficits perfectly predict in vivo translational failure.

References

  • Benchchem. "Whitepaper: The Pivotal Role of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine in Dopamine Agonist Synthesis". 2

  • Probes & Drugs. "pramipexole (PD002907, FASDKYOPVNHBLU-ZETCQYMHSA-N)". 3

  • MDPI. "Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders". 4

  • ACS Publications. "CJ-1639: A Potent and Highly Selective Dopamine D3 Receptor Full Agonist".5

  • PMC. "Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation". 1

Sources

Validation

Validation of Analytical Methods for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS: 118926-63-9) is a critical synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS: 118926-63-9) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of benzothiazole-derived therapeutics, including dopamine agonists like pramipexole[1],[2].

From an analytical perspective, this molecule presents a tripartite challenge:

  • The Hydroiodide Counterion: The iodide ion ( I− ) exhibits massive molar absorptivity below 230 nm, which can easily obscure critical data.

  • The Basic Amine: With a high pKa, the amine group remains fully protonated under standard acidic mobile phase conditions, leading to severe secondary interactions with residual column silanols.

  • High Polarity: The saturated tetrahydro ring combined with the amine group reduces overall hydrophobicity, resulting in poor retention on traditional C18 stationary phases.

To ensure regulatory compliance, any method developed for its quantification must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3],[4]. This guide objectively compares analytical platforms and provides a self-validating protocol for accurate quantification.

Comparative Analysis of Analytical Platforms

Selecting the right chromatographic technique requires balancing sensitivity, retention mechanism, and operational robustness. Table 1 compares the three primary methodologies used for this compound.

Table 1: Performance Comparison of Analytical Methods

Analytical PlatformRetention MechanismSensitivity (LOD)AdvantagesLimitations
RP-HPLC-UV (Ion-Pairing) Hydrophobic & Electrostatic~0.5 µg/mLHigh reproducibility; standard equipment; excellent for routine assay.Requires strict pH control; ion-pairing agents require dedicated columns.
HILIC-UV Hydrophilic Partitioning~0.2 µg/mLSuperior retention for the polar basic amine; orthogonal selectivity.Longer equilibration times; highly sensitive to sample diluent composition.
LC-MS/MS (ESI+) Mass-to-Charge (m/z)~1.0 ng/mLUltimate specificity; ideal for trace genotoxic impurity profiling.High cost; matrix effects (ion suppression from the iodide counterion).

Expert Insight: For routine quality control and assay of the bulk intermediate, RP-HPLC-UV utilizing a Pentafluorophenyl (PFP) column is superior. The PFP phase provides alternative π−π and dipole interactions, securing retention without the need for MS-incompatible ion-pairing reagents.

MethodSelection Analyte 4,5,6,7-Tetrahydro-1,3- benzothiazol-2-amine HI Polarity Highly Polar & Basic? Analyte->Polarity HILIC HILIC Method (Strong Retention) Polarity->HILIC Yes (LogP < 0) RPHPLC RP-HPLC Method (Requires pH Control) Polarity->RPHPLC Moderate (Ion-pairing) Sensitivity Trace Impurity or Assay? HILIC->Sensitivity RPHPLC->Sensitivity LCMS LC-MS/MS (High Sensitivity) Sensitivity->LCMS Trace (<0.05%) UV HPLC-UV (Routine Assay) Sensitivity->UV Assay (98-102%)

Logical decision matrix for selecting the optimal analytical platform based on analyte physicochemical properties.

Causality in Experimental Design: A Self-Validating Protocol

To fulfill ICH Q2(R2) requirements[3], a method must not only be accurate but self-validating—meaning the protocol inherently detects its own failures before reporting erroneous data.

Mechanistic Choices
  • Wavelength Selection (260 nm): If an analyst naively selects 210 nm for maximum sensitivity of the benzothiazole moiety, the iodide peak will co-elute near the void volume, masking early-eluting polar impurities. Shifting to 260 nm ensures the signal is exclusively derived from the π→π∗ transitions of the benzothiazole ring.

  • Buffer Selection (Ammonium Formate, pH 3.0): At pH 3.0, the amine is fully protonated. Ammonium formate acts as a chaotropic agent, shielding the residual silanols on the silica support and preventing peak tailing.

Step-by-Step RP-HPLC-UV Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Filter through a 0.22 µm membrane).

  • Mobile Phase B: 100% Acetonitrile (LC grade).

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 260 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12-12.1 min: Return to 5% B

    • 12.1-17 min: Re-equilibration.

Step 3: Self-Validation System Suitability Checkpoints Before any sample is analyzed, the system must pass these automated gates:

  • Resolution ( Rs​ ): > 2.0 between the active pharmaceutical ingredient (API) and its closest known impurity. Causality: Ensures baseline separation.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the main peak. Causality: A Tf​ > 1.5 instantly flags column voiding or secondary silanol interactions.

  • Injection Precision: %RSD ≤ 2.0% for 5 replicate injections of the standard.

ICH Q2(R2) Validation Workflow and Data Presentation

The validation of the analytical procedure must demonstrate that it is fit for its intended purpose[4]. The workflow below illustrates the sequential dependency of validation parameters.

ValidationWorkflow Start Method Optimization & System Suitability Specificity Specificity (Blank/Placebo/Impurity) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Validated Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision 98-102% Recovery Robustness Robustness (DoE Approach) Precision->Robustness RSD ≤ 2.0% Report Validation Report (ICH Q2(R2) Compliant) Robustness->Report

Stepwise analytical method validation lifecycle in accordance with ICH Q2(R2) guidelines.
Quantitative Validation Results (Representative Data)

The following table summarizes the expected experimental data when validating the aforementioned PFP-based HPLC method against ICH Q2(R2) standards[3].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance CriteriaRepresentative ResultStatus
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interference at the retention time of the main peak. Peak purity angle < purity threshold.Purity Angle: 0.12 < Threshold: 0.45. No co-eluting peaks.Pass
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target assay concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0%. R2 = 0.9998. Equation: y = 45213x + 105.Pass
Accuracy (Recovery) Triplicate preparations at 3 levels (80%, 100%, 120%) spiked into matrix.Mean recovery between 98.0% and 102.0%.80%: 99.5%100%: 100.2%120%: 99.8%Pass
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of the assay results ≤ 2.0%.%RSD = 0.85%Pass
Robustness Plackett-Burman Design of Experiments (DoE) varying flow (±0.1 mL/min), pH (±0.2), Temp (±5°C).System suitability criteria must be met under all deliberate variations.Lowest Rs​ observed = 2.4. Max Tf​ = 1.1.Pass

Conclusion

Quantifying 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide requires a deep understanding of its physicochemical properties. By leveraging a PFP stationary phase and carefully selecting the UV detection wavelength to bypass iodide interference, analysts can establish a highly robust, self-validating method. Adhering strictly to the sequential logic of ICH Q2(R2) ensures that the resulting data is authoritative, reproducible, and ready for regulatory submission.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • NextSDS. 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE Chemical Substance Information. Retrieved from [Link]

Sources

Comparative

Comprehensive Cross-Reactivity Profiling: 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide vs. Classical Thiazole Scaffolds

In the landscape of drug discovery and molecular probe development, the thiazole ring is a ubiquitous, privileged scaffold. However, minor structural variations—such as ring saturation and fusion—drastically alter a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular probe development, the thiazole ring is a ubiquitous, privileged scaffold. However, minor structural variations—such as ring saturation and fusion—drastically alter a molecule's polypharmacology.

This guide provides an objective, data-driven comparison of the cross-reactivity profiles of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (THBT-NH2·HI) against classical, unrestricted thiazoles like 2-Aminothiazole (2-AT) . By mapping their off-target liabilities and target-specific affinities, we provide drug development professionals with the mechanistic causality needed to select the appropriate building blocks for neuroprotective and cytoprotective applications.

Structural Causality: Why Geometry Dictates Off-Target Liability

The fundamental difference in cross-reactivity between THBT-NH2 and 2-AT stems from their three-dimensional geometry and electronic distribution.

The Conformationally Restricted Advantage of THBT-NH2

THBT-NH2 features a saturated cyclohexane ring fused to the thiazole core. This structural restriction serves two critical functions:

  • Orthosteric Precision: The extended, rigid conformation perfectly mimics the endogenous neurotransmitter dopamine, directing high-affinity binding toward the orthosteric pockets of Dopamine D2/D3 receptors (1[1]).

  • Toxicophore Elimination: In classical 2-aminothiazoles, the C4-C5 double bond is highly susceptible to cytochrome P450-mediated epoxidation, forming reactive electrophiles that covalently bind to hepatic proteins (causing drug-induced liver injury). By incorporating the C4-C5 positions into a saturated ring, THBT-NH2 completely abolishes this metabolic liability (2[2]).

The Polypharmacology of 2-Aminothiazole (2-AT)

Conversely, 2-AT is a planar, unrestricted aromatic system. This planarity allows it to act as a bioisostere for the adenine ring of ATP, leading to promiscuous intercalation into the narrow ATP-binding clefts of various kinases (e.g., CK2α, Cdk4/6) (3[3]). Furthermore, 2-AT demonstrates significant metabolic cross-reactivity, notably inhibiting human α-enolase, which contributes to its off-target cytotoxicity (4[4]).

G THBT THBT-NH2·HI (Conformationally Restricted) D2D3 Dopamine D2/D3 Receptors (Neuromodulation) THBT->D2D3 High Affinity PARP1 PARP-1 Inhibition (Cytoprotection) THBT->PARP1 High Affinity Tox C4-C5 Epoxidation (Reactive Toxicophore) THBT->Tox Blocked by Ring AT2 2-Aminothiazole (2-AT) (Planar & Unrestricted) Kinase Off-Target Kinases (e.g., CK2α, Cdk4/6) AT2->Kinase ATP-Pocket Intercalation Enolase Human α-Enolase (Metabolic Cross-Reactivity) AT2->Enolase High Cross-Reactivity AT2->Tox Unprotected Double Bond

Pathway divergence showing how structural restriction dictates thiazole off-target cross-reactivity.

Quantitative Cross-Reactivity Profiles

The following table summarizes the experimental binding affinities and off-target liabilities of THBT-NH2 against 2-AT and Thiazolidine-2,4-dione (TZD, a common anti-diabetic scaffold).

Pharmacological Target / Liability4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (THBT)2-Aminothiazole (2-AT)Thiazolidine-2,4-dione (TZD)
Dopamine D2/D3 Receptors (Ki) High Affinity (~1–5 nM)Negligible (>10 µM)Negligible (>10 µM)
PARP-1 Inhibition (IC50) Moderate (~200–700 nM)Low / Non-specificNegligible
Kinase ATP-Sites (e.g., CK2α) Low Cross-ReactivityHigh Cross-Reactivity (~10–50 nM)Low Cross-Reactivity
Human α-Enolase No Cross-ReactivityHigh Cross-Reactivity No Cross-Reactivity
C4-C5 Epoxidation Risk Eliminated (Blocked by ring)High (Toxicophore liability)N/A (Saturated)

Self-Validating Experimental Methodologies

To accurately map the cross-reactivity of these scaffolds, standard pull-down assays are insufficient due to the transient nature of off-target binding. The following self-validating protocols ensure high-fidelity data generation.

Protocol A: Photoaffinity Labeling (PAL) for Proteomic Off-Target Identification

Because low-affinity off-target interactions are easily washed away during standard enrichment, Photoaffinity Labeling (PAL) is utilized to covalently trap the interactome before lysis (5[5]).

  • Probe Synthesis: Functionalize the THBT or 2-AT amine with a diazirine photo-crosslinker and a terminal alkyne handle.

  • Incubation: Equilibrate the synthesized probe (1 µM) with PC12 cell lysates for 30 minutes at 4°C to allow orthosteric and allosteric pocket binding.

  • UV Crosslinking: Irradiate the samples at 365 nm for 10 minutes. The diazirine generates a highly reactive carbene that covalently bonds to any protein within a ~3 Å radius.

  • Click Chemistry (CuAAC): React the alkyne handle with an azide-biotin tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition.

  • Enrichment & LC-MS/MS: Isolate the biotinylated protein complexes using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

  • The Self-Validating Control (Critical): Run a parallel sample pre-incubated with a 100-fold molar excess of the unmodified parent compound. Validation metric: True cross-reactive targets must show a >90% reduction in spectral counts in the competition sample. If a protein signal remains unchanged, it is flagged as a non-specific hydrophobic artifact and excluded from the data.

Workflow Step1 Step 1: Probe Synthesis Attach Diazirine & Alkyne Step2 Step 2: Incubation Equilibrate with Cell Lysate Step1->Step2 Step3 Step 3: UV Crosslinking 365 nm Irradiation Step2->Step3 Step4 Step 4: Click Chemistry CuAAC with Azide-Biotin Step3->Step4 Step5 Step 5: Enrichment Streptavidin Bead Pulldown Step4->Step5 Step6 Step 6: LC-MS/MS Proteomic Off-Target ID Step5->Step6

Self-validating photoaffinity labeling workflow for mapping small molecule cross-reactivity.

Protocol B: Radioligand Displacement Assay for GPCR Selectivity

To quantify the exact affinity of THBT-NH2 for D2/D3 receptors over other GPCRs, a competitive radioligand binding assay is employed.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human D2R or D3R.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with 0.5 nM [³H]-spiperone (a well-characterized D2/D3 antagonist) in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition: Add varying concentrations of THBT-NH2·HI (10⁻¹¹ to 10⁻⁴ M) and incubate for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

  • The Self-Validating Control (Critical): Calculate the Hill slope ( nH​ ) from the resulting non-linear regression curve. Validation metric: A valid, single-site orthosteric binding event must yield an nH​≈1.0 . If nH​<0.8 , the system automatically flags the compound for complex polypharmacology (e.g., allosteric modulation, receptor dimerization, or multiple off-target binding sites), requiring orthogonal validation via Surface Plasmon Resonance (SPR).

Conclusion

When selecting a thiazole scaffold for probe development or medicinal chemistry, the structural nuances dictate the success of the compound. While 2-Aminothiazole (2-AT) offers a highly reactive and easily functionalized core, its planar structure invites severe kinase cross-reactivity and metabolic toxicity. Conversely, 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide utilizes conformational restriction to eliminate toxicophore liabilities while driving high-fidelity orthosteric binding to neuroprotective (D2/D3) and cytoprotective (PARP-1) targets.

References

  • Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis. ACS Publications.[Link]

  • Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. ACS Publications.[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.[Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. ACS Publications.[Link]

  • Identification of Enolase as the Target of 2-Aminothiazoles in Mycobacterium tuberculosis. Frontiers.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Hydroiodide

For laboratory professionals engaged in drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide (CAS No. 118926-63-9), a compound that, while integral to research, necessitates meticulous handling due to its inherent chemical properties. As a hydroiodide salt of a benzothiazole derivative, its disposal requires consideration of both the organic amine base and the corrosive nature of the hydroiodide component.

Hazard Characterization and Risk Assessment

Key Hazards:

  • Corrosivity: As a hydroiodide salt, this compound is acidic and can be corrosive. Hydroiodic acid is classified as a hazardous material (DOT Hazard Class 8) and can cause severe skin burns and eye damage.[1][2]

  • Toxicity: The benzothiazole moiety and its derivatives are often associated with toxicity. The free base, 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine, is known to cause skin and eye irritation.[3] It is prudent to assume the hydroiodide salt is harmful if swallowed, in contact with skin, or inhaled.

  • Environmental Hazards: Thiazole derivatives can be harmful to aquatic life.[2] Therefore, this compound must be prevented from entering drains or waterways.

  • Reactivity: Amine salts can react with strong bases to liberate the free amine. They may also be incompatible with strong oxidizing agents.

Quantitative Data Summary:

PropertyInformationSource
CAS Number 118926-63-9[4]
Molecular Formula C₇H₁₁IN₂S[4]
Appearance Likely a solid[5]
Hazards of Amine Base Skin and eye irritation[3]
Hazards of Hydroiodide Corrosive, causes severe skin burns and eye damage, toxic to aquatic life[1][2]

Personal Protective Equipment (PPE) and Safety Measures

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide waste.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are regularly inspected for any signs of degradation or perforation.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Handling of the solid compound, especially if it is a fine powder, should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Hygiene Practices: Always wash hands thoroughly after handling the chemical waste. Do not eat, drink, or smoke in the laboratory area.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial to mitigate any potential harm.

Minor Spills:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the main spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a soap and water solution. All materials used for cleanup, including gloves and absorbent pads, must be collected and disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department as per your institution's policy.

Major Spills:

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Step-by-Step Disposal Protocol

The disposal of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

  • All waste containing 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, should be collected in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with corrosive substances.

Step 2: Labeling

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide" and its CAS number (118926-63-9).

  • Indicate the primary hazards: "Corrosive" and "Toxic."

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong bases and oxidizing agents.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport chemical waste in compliance with all local, state, and federal regulations.

Disposal Decision Workflow:

DisposalWorkflow Disposal Decision Workflow for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide Start Waste Generation (Unused chemical, contaminated labware, spill cleanup) Assess Hazard Assessment: - Corrosive (Hydroiodide) - Toxic (Amine) - Environmental Hazard Start->Assess PPE Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Assess->PPE Prohibited Prohibited Actions Assess->Prohibited Segregate Segregate as Hazardous Waste PPE->Segregate Container Use a dedicated, compatible, and sealed waste container Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS No. - Hazard Symbols (Corrosive, Toxic) Container->Label Store Store in designated hazardous waste area Label->Store Disposal Arrange for disposal by licensed hazardous waste contractor Store->Disposal Drain Do NOT pour down the drain Prohibited->Drain Trash Do NOT dispose in regular trash Prohibited->Trash

Caption: Disposal workflow for 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide.

Causality and Best Practices

The rationale behind this stringent disposal protocol is rooted in the "cradle-to-grave" principle of hazardous waste management. The acidic nature of the hydroiodide poses a significant risk of corrosion to plumbing and can have detrimental effects on aquatic ecosystems if released into sewer systems. The organic amine component presents toxicological risks that necessitate its isolation from the general waste stream. By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this chemical, thereby protecting themselves, their colleagues, and the wider community.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24841, Hydrogen iodide. Retrieved from [Link]

  • Kovbasyuk, L. A., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Multichem Exports. (n.d.). Safety Data Sheet: HYDRIODIC ACID. Retrieved from [Link]

  • Omkar Speciality Chemicals Ltd. (n.d.). Material Safety Data Sheet: Hydroiodic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025, November 3). (PDF) 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4,5,6,7-tetrahydro-2,6-benzothiazole diamine. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, August 21). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Thiazole - Exposure: Exposure Production Volumes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
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Reactant of Route 2
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide
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